molecular formula C32H54N7O18P3S B15546873 3-Oxo-9-methyldecanoyl-CoA

3-Oxo-9-methyldecanoyl-CoA

Número de catálogo: B15546873
Peso molecular: 949.8 g/mol
Clave InChI: GJYKCULWTPKFRB-IRIRNWBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Oxo-9-methyldecanoyl-CoA is a useful research compound. Its molecular formula is C32H54N7O18P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C32H54N7O18P3S

Peso molecular

949.8 g/mol

Nombre IUPAC

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methyl-3-oxodecanethioate

InChI

InChI=1S/C32H54N7O18P3S/c1-19(2)8-6-5-7-9-20(40)14-23(42)61-13-12-34-22(41)10-11-35-30(45)27(44)32(3,4)16-54-60(51,52)57-59(49,50)53-15-21-26(56-58(46,47)48)25(43)31(55-21)39-18-38-24-28(33)36-17-37-29(24)39/h17-19,21,25-27,31,43-44H,5-16H2,1-4H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/t21-,25-,26-,27+,31-/m0/s1

Clave InChI

GJYKCULWTPKFRB-IRIRNWBTSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of 3-Oxo-Acyl-CoA Intermediates in Mycobacterium tuberculosis Cholesterol Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, has a remarkable ability to utilize host-derived lipids as a primary source of carbon and energy, a critical factor for its survival and persistence within the host. Cholesterol is a key nutrient, and its catabolism provides the bacterium with essential metabolic precursors. Central to this process are 3-oxo-acyl-CoA intermediates, which are sequentially generated during the β-oxidation of the cholesterol side chain. This technical guide provides an in-depth examination of the role of a pivotal intermediate, 3-Oxo-cholest-4-en-26-oyl-CoA (3-OCS-CoA) , and the enzymes that metabolize it. Understanding this pathway is crucial for the development of novel anti-tubercular therapeutics that target the pathogen's unique metabolic capabilities.

Introduction: The Significance of Cholesterol Metabolism in M. tuberculosis

M. tuberculosis infection is characterized by a prolonged period of latency, during which the bacterium resides within host macrophages. In this intracellular environment, the bacterium adapts its metabolism to utilize available host nutrients, with a marked preference for lipids. Cholesterol, once considered primarily a structural component of host cell membranes, is now recognized as a major nutrient source for M. tuberculosis during infection.

The degradation of cholesterol is a complex multi-step process involving the breakdown of both the steroid ring structure and the aliphatic side chain. The catabolism of the side chain proceeds via a β-oxidation pathway, yielding propionyl-CoA and acetyl-CoA, which are vital for bacterial energy production and the synthesis of complex virulence lipids. The initial committed step in the first cycle of this β-oxidation is the dehydrogenation of 3-Oxo-cholest-4-en-26-oyl-CoA, highlighting its critical role in the overall pathway.

The Central Role of 3-Oxo-cholest-4-en-26-oyl-CoA (3-OCS-CoA)

3-OCS-CoA is the initial substrate for the β-oxidation of the cholesterol side chain. Its formation from cholesterol involves the action of a 3β-hydroxysteroid dehydrogenase (3β-Hsd), a cytochrome P450 monooxygenase (Cyp125) that oxidizes the terminal methyl group of the side chain, and an acyl-CoA ligase (FadD19) that activates the resulting carboxylic acid to its CoA thioester.

The primary enzyme responsible for the metabolism of 3-OCS-CoA is the heterotetrameric α2β2 acyl-CoA dehydrogenase, ChsE4-ChsE5 (encoded by genes Rv3504-Rv3505). This enzyme catalyzes the α,β-dehydrogenation of 3-OCS-CoA, a crucial step that commits the cholesterol side chain to degradation.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the acyl-CoA dehydrogenases involved in cholesterol side-chain degradation have been characterized. The following table summarizes the steady-state kinetic parameters for the key enzymes ChsE4-ChsE5, ChsE3, and ChsE1-ChsE2 with their respective primary substrates.

EnzymeSubstrateK_M_ (μM)k_cat_ (s⁻¹)k_cat_/K_M_ (M⁻¹s⁻¹)
ChsE4-ChsE5 3-OCS-CoA 1.8 ± 0.30.40 ± 0.01(2.2 ± 0.4) x 10⁵
3-OCO-CoA3.5 ± 0.60.34 ± 0.01(9.7 ± 1.8) x 10⁴
3-OPC-CoA11 ± 20.60 ± 0.02(5.5 ± 1.1) x 10⁴
ChsE3 3-OCO-CoA2.1 ± 0.40.11 ± 0.01(5.2 ± 1.1) x 10⁴
3-OCS-CoANo ActivityNo ActivityNo Activity
3-OPC-CoANo ActivityNo ActivityNo Activity
ChsE1-ChsE2 3-OPC-CoA5.3 ± 0.91.30 ± 0.02(2.5 ± 0.5) x 10⁵
3-OCO-CoA12 ± 20.30 ± 0.01(2.5 ± 0.5) x 10⁴
3-OCS-CoANo ActivityNo ActivityNo Activity

Data sourced from studies on M. tuberculosis cholesterol catabolism enzymes[1]. 3-OCS-CoA: 3-Oxo-cholest-4-en-26-oyl-CoA; 3-OCO-CoA: 3-Oxo-chol-4-en-24-oyl-CoA; 3-OPC-CoA: 3-Oxo-4-pregnene-20-carboxyl-CoA.

Signaling Pathways and Experimental Workflows

The metabolic pathway of cholesterol side-chain degradation is a linear process involving a series of enzymatic reactions. The following diagrams illustrate this pathway and a typical experimental workflow for studying the enzymes involved.

Cholesterol_Side_Chain_Degradation cluster_0 Cholesterol Side-Chain β-Oxidation in M. tuberculosis Cholesterol Cholesterol 3-Oxo-cholest-4-en-26-oic acid 3-Oxo-cholest-4-en-26-oic acid Cholesterol->3-Oxo-cholest-4-en-26-oic acid 3β-Hsd, Cyp125 3-OCS-CoA 3-OCS-CoA 3-Oxo-cholest-4-en-26-oic acid->3-OCS-CoA FadD19 3-Oxo-cholest-4,24-dien-26-oyl-CoA 3-Oxo-cholest-4,24-dien-26-oyl-CoA 3-OCS-CoA->3-Oxo-cholest-4,24-dien-26-oyl-CoA ChsE4-ChsE5 Further β-oxidation cycles Further β-oxidation cycles 3-Oxo-cholest-4,24-dien-26-oyl-CoA->Further β-oxidation cycles Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Further β-oxidation cycles->Propionyl-CoA + Acetyl-CoA

Caption: Cholesterol side-chain degradation pathway in M. tuberculosis.

Experimental_Workflow cluster_1 Experimental Workflow for ChsE4-ChsE5 Characterization Gene Cloning Gene Cloning Protein Expression & Purification Protein Expression & Purification Gene Cloning->Protein Expression & Purification Co-expression of chsE4 & chsE5 Enzyme Assay Enzyme Assay Protein Expression & Purification->Enzyme Assay Purified ChsE4-ChsE5 Substrate Synthesis Substrate Synthesis Substrate Synthesis->Enzyme Assay 3-OCS-CoA Data Analysis Data Analysis Enzyme Assay->Data Analysis Kinetic data

Caption: Workflow for ChsE4-ChsE5 enzyme characterization.

Experimental Protocols

Synthesis of 3-Oxo-cholest-4-en-26-oyl-CoA (3-OCS-CoA)

This protocol describes the chemical synthesis of the 3-oxo-cholest-4-en-26-oic acid precursor, followed by its enzymatic conversion to the CoA thioester.

A. Synthesis of 3-Oxo-cholest-4-en-26-oic acid:

  • Starting Material: 3-hydroxyl-cholest-5-en-26-oic acid.

  • Oxidation: The 3-hydroxyl group is oxidized to a 3-keto group, and the double bond is isomerized from the Δ⁵ to the Δ⁴ position. This is achieved using Streptomyces sp. cholesterol oxidase (ChoA).

  • Reaction Mixture:

    • 3-hydroxyl-cholest-5-en-26-oic acid (e.g., 20 mg)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

    • Streptomyces sp. cholesterol oxidase (e.g., 5 units)

  • Procedure: a. Dissolve the starting material in a minimal amount of a suitable organic solvent (e.g., dioxane/H₂O) and add to the phosphate buffer. b. Add the cholesterol oxidase. c. Stir the reaction mixture at room temperature (e.g., 25°C) for a specified time (e.g., 12 hours). d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, acidify the solution (e.g., with 1 N HCl to pH 2) and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers (e.g., over Na₂SO₄), concentrate in vacuo, and purify the product by flash chromatography.

B. Thioesterification to 3-OCS-CoA:

  • Enzyme: M. tuberculosis acyl-CoA ligase FadD19.

  • Reaction Mixture:

    • 3-Oxo-cholest-4-en-26-oic acid

    • ATP

    • Coenzyme A (CoA)

    • MgCl₂

    • Tris-HCl buffer (pH 7.5)

    • Purified FadD19 enzyme

  • Procedure: a. Combine all components in the buffer. b. Initiate the reaction by adding the FadD19 enzyme. c. Incubate at a suitable temperature (e.g., 37°C). d. Monitor the formation of 3-OCS-CoA, for example, by HPLC. e. Purify the resulting 3-OCS-CoA using chromatographic methods.

Cloning, Expression, and Purification of the ChsE4-ChsE5 Complex

A. Gene Cloning:

  • The chsE4 (Rv3504) and chsE5 (Rv3505) genes are amplified from M. tuberculosis H37Rv genomic DNA using PCR with appropriate primers.

  • The PCR products are digested and ligated into a co-expression vector system (e.g., pET28b for chsE4 with an N-terminal His₆-tag and pET20b for chsE5).

  • The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

B. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotics) and grown overnight.

  • The starter culture is used to inoculate a larger volume of culture medium.

  • The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of ~0.6-0.8.

  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of, for example, 0.5 mM.

  • The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

C. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole (B134444), and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His₆-tagged ChsE4-ChsE5 complex is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • The ChsE4-ChsE5 complex is eluted with a buffer containing a higher concentration of imidazole.

  • For further purification, the eluted fractions containing the protein complex are pooled, concentrated, and subjected to size-exclusion chromatography.

  • The purity of the protein is assessed by SDS-PAGE.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the dehydrogenase activity of ChsE4-ChsE5 using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. The reduction of the ferricenium ion is monitored spectrophotometrically.

  • Assay Mixture (in a 1 ml cuvette):

    • Buffer (e.g., 100 mM TAPS, pH 8.5)

    • Ferricenium hexafluorophosphate (250 μM)

    • Substrate (3-OCS-CoA) at varying concentrations.

  • Procedure: a. The assay mixture is pre-incubated at 25°C. b. The reaction is initiated by the addition of a small amount of the purified ChsE4-ChsE5 enzyme. c. The decrease in absorbance at 300 nm (due to the reduction of the ferricenium ion) is monitored over time. d. Initial velocities are calculated from the linear portion of the reaction curve. e. Control reactions without enzyme or without substrate are run to account for any background rates.

  • Data Analysis: a. The initial velocities are plotted against the substrate concentrations. b. The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters K_M_ and k_cat_.

Conclusion and Future Directions

The catabolism of cholesterol is a cornerstone of M. tuberculosis pathogenesis. The 3-oxo-acyl-CoA intermediates, particularly 3-OCS-CoA, and the enzymes that process them, such as ChsE4-ChsE5, represent highly attractive targets for the development of new anti-tubercular drugs. The unique heterotetrameric structure of ChsE4-ChsE5 and its enlarged substrate-binding cavity, which accommodates the bulky steroid substrates, offer opportunities for the design of specific inhibitors that would not target host fatty acid metabolism.

Future research should focus on:

  • High-throughput screening for inhibitors of ChsE4-ChsE5 and other key enzymes in the pathway.

  • Structural studies of these enzymes in complex with substrates and inhibitors to guide rational drug design.

  • In vivo validation of these targets using genetic and chemical approaches to confirm their essentiality during infection.

By dissecting the intricacies of this vital metabolic pathway, the scientific community can pave the way for novel therapeutic strategies to combat the global threat of tuberculosis.

References

A Technical Guide to 3-Oxoacyl Intermediates in the Mycolic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mycolic acids are the hallmark of the mycobacterial cell envelope, providing a crucial impermeable barrier that contributes to the intrinsic drug resistance and virulence of pathogens like Mycobacterium tuberculosis. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is an intricate process and a well-validated target for major antitubercular drugs. A critical stage in this pathway is the cyclical elongation of the meromycolate chain by the Fatty Acid Synthase II (FAS-II) system, which proceeds through a series of essential intermediates. This technical guide provides an in-depth examination of the role of 3-oxoacyl thioester intermediates, the direct products of the pivotal carbon-carbon bond-forming condensation step within the FAS-II cycle. We will detail the enzymatic reactions that generate and process these intermediates, present relevant quantitative data, outline key experimental protocols for their study, and visualize the core pathways and workflows.

Introduction to Mycolic Acid Biosynthesis

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, with mycolic acids being its most abundant and defining component. These fatty acids can contain up to 90 carbon atoms and are covalently linked to the arabinogalactan-peptidoglycan layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This lipid-rich barrier is responsible for the bacterium's low permeability, natural resistance to many antibiotics, and its ability to survive within the host.

The biosynthesis of mycolic acids is a multi-stage process involving two distinct fatty acid synthase (FAS) systems:

  • Fatty Acid Synthase I (FAS-I): A single, multifunctional polypeptide that performs the de novo synthesis of medium-chain fatty acids. FAS-I produces acyl-CoA precursors in a bimodal fashion, typically C16-C18 and C24-C26 chains. The C24-C26 acyl-CoAs serve as the α-alkyl branch of the final mycolic acid.

  • Fatty Acid Synthase II (FAS-II): A multi-enzyme complex that elongates the C16-C18 acyl-CoA primers from FAS-I to produce the very long (C50-C60) meromycolic acid chain.

The final step is a Claisen-type condensation of the α-branch and the meromycolate chain, catalyzed by the polyketide synthase Pks13, to form the mature α-alkyl, β-hydroxy mycolic acid.

This guide focuses specifically on the FAS-II system, where 3-oxoacyl intermediates, such as the conceptual 3-Oxo-9-methyldecanoyl moiety, are formed and metabolized. It is critical to note that within the FAS-II elongation cycle, the growing acyl chains are attached to an Acyl Carrier Protein (ACP), specifically AcpM, rather than Coenzyme A (CoA). Therefore, the intermediates are correctly termed 3-oxoacyl-ACPs .

The Central Role of the FAS-II System

The FAS-II system is responsible for extending the C16-C18 acyl-CoA primers generated by FAS-I into the long meromycolate chain. This process involves a repetitive four-step cycle, with each cycle adding a two-carbon unit derived from malonyl-ACP. The key enzymes of the M. tuberculosis FAS-II system are essential for bacterial viability and are well-established drug targets.[1][2]

The four core reactions of the FAS-II elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB). An acyl-ACP chain is condensed with malonyl-ACP, releasing CO2 and forming a 3-oxoacyl-ACP that is two carbons longer.

  • First Reduction: The 3-oxoacyl-ACP is reduced by the NADPH-dependent β-ketoacyl-ACP reductase (MabA) to form a 3-hydroxyacyl-ACP.[3]

  • Dehydration: The 3-hydroxyacyl-ACP is dehydrated by the β-hydroxyacyl-ACP dehydratase complex (HadAB or HadBC) to create a trans-2-enoyl-ACP.[4]

  • Second Reduction: The trans-2-enoyl-ACP is reduced by the NADH-dependent enoyl-ACP reductase (InhA) to yield a saturated acyl-ACP, which is now ready for the next elongation cycle.[5][6]

This cycle repeats approximately 20-25 times to generate the full-length meromycolate chain.

Generation and Fate of 3-Oxoacyl-ACP Intermediates

The formation of the 3-oxoacyl-ACP is the pivotal first step of each elongation cycle. The β-ketoacyl-ACP synthases, KasA and KasB, catalyze this crucial Claisen condensation reaction.[7] KasA is believed to be responsible for the initial rounds of elongation, while KasB is involved in the later stages to produce the full-length chain.[8]

The reaction is as follows: Acyl-(n)-ACP + Malonyl-ACP → 3-Oxoacyl-(n+2)-ACP + CO₂ + ACP

The resulting 3-oxoacyl-ACP is a highly transient intermediate. It is immediately channeled to the next enzyme in the pathway, the reductase MabA, which reduces the β-keto group to a hydroxyl group. The efficient processing of this intermediate is vital for the overall flux through the pathway. Any disruption in the steps that create or consume 3-oxoacyl-ACP can halt mycolic acid synthesis, leading to cell death.[9]

Visualization of the Pathway

Overall Mycolic Acid Biosynthesis Pathway

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Meromycolate Elongation) cluster_Final_Assembly Final Condensation & Assembly FAS_I FAS-I (de novo synthesis) Acyl_CoA_alpha Acyl_CoA_alpha FAS_I->Acyl_CoA_alpha C24-C26 Acyl-CoA (α-branch) Acyl_CoA_mero Acyl_CoA_mero FAS_I->Acyl_CoA_mero C16-C18 Acyl-CoA (Primer) Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Pks13 Pks13 (Condensation) Acyl_CoA_alpha->Pks13 FabH FabH Acyl_CoA_mero->FabH FAS_II_Cycle FAS-II Elongation Cycle (KasA/B, MabA, HadABC, InhA) ~20-25 cycles FabH->FAS_II_Cycle FAS_II_Cycle->FAS_II_Cycle Meromycolyl_ACP Full-length Meromycolyl-ACP (C50-C60) FAS_II_Cycle->Meromycolyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Meromycolyl_ACP->Pks13 Final_MA Mature Mycolic Acid Pks13->Final_MA

Caption: Overview of the mycolic acid biosynthesis pathway.

Detailed FAS-II Elongation Cycle

FAS_II_Cycle Acyl_ACP_n Acyl(n)-ACP KasAB KasA / KasB (Condensation) Acyl_ACP_n->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Oxoacyl_ACP 3-Oxoacyl(n+2)-ACP MabA MabA (Reduction) Oxoacyl_ACP->MabA Hydroxyacyl_ACP 3-Hydroxyacyl(n+2)-ACP HadABC HadAB / HadBC (Dehydration) Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl(n+2)-ACP InhA InhA (Reduction) Enoyl_ACP->InhA Acyl_ACP_n2 Acyl(n+2)-ACP Acyl_ACP_n2->KasAB Next Cycle KasAB->Oxoacyl_ACP  + CO₂ MabA->Hydroxyacyl_ACP NADPH → NADP+ HadABC->Enoyl_ACP  - H₂O InhA->Acyl_ACP_n2 NADH → NAD+

Caption: The four core enzymatic steps of the FAS-II elongation cycle.

Quantitative Data on FAS-II Enzymes

Quantitative analysis of the enzymes involved in processing 3-oxoacyl intermediates is crucial for understanding the pathway's kinetics and for the development of targeted inhibitors. The following tables summarize available kinetic and inhibition data for key enzymes in the M. tuberculosis FAS-II system.

Table 1: Michaelis-Menten Constants (Km) for FAS-II Enzymes

Enzyme Substrate Km (µM) Reference
KasA Palmitoyl-CoA (C16) 12.5 [10]
Malonyl-CoA 6.7 [10]
MabA Acetoacetyl-CoA 15.0 [3]
NADPH 10.0 [3]
InhA 2-trans-dodecenoyl-CoA (C12) 50.0 [6]

| | NADH | 20.0 |[11] |

Note: Data is often generated using CoA derivatives as substrates in vitro due to the difficulty of synthesizing long-chain ACP derivatives. Substrate specificity can vary.

Table 2: Inhibition Constants (IC50 / Ki) for FAS-II Inhibitors

Enzyme Inhibitor Inhibitor Type IC50 / Ki (µM) Reference
KasA Thiolactomycin Reversible, non-covalent 1.2 (Ki)
InhA Isoniazid (INH-NAD adduct) Irreversible, covalent 0.05 (IC50)
Triclosan Reversible, non-covalent 0.02 (IC50)
HadAB/BC Butein (flavonoid) Reversible, non-covalent 1.1 (IC50)

| | Thioacetazone (activated) | Covalent | - | |

Experimental Protocols

Studying the mycolic acid biosynthesis pathway requires specialized biochemical techniques. Below are methodologies for a key experimental procedure.

Protocol 1: Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs) by Thin-Layer Chromatography (TLC)

This protocol is used to determine the overall mycolic acid profile of a mycobacterial culture and to assess the impact of genetic mutations or chemical inhibitors on its synthesis.

I. Saponification (Hydrolysis of Mycolic Acids)

  • Harvest mycobacterial cells (e.g., 50 mL of a mid-log phase culture) by centrifugation at 4,000 x g for 10 minutes.

  • Wash the cell pellet with 10 mL of phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the pellet in 2 mL of 25% tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).

  • Incubate the suspension in a screw-cap glass tube overnight at 100°C in a heating block to completely hydrolyze all fatty and mycolic acids from the cell wall lipids.

II. Methyl Esterification

  • Cool the tube to room temperature.

  • Add 4 mL of dichloromethane (B109758) (CH₂Cl₂), 300 µL of iodomethane (B122720) (methyl iodide), and 2 mL of sterile water.

  • Mix the tube on a rotator for 1 hour at room temperature. This step converts the free mycolic acids into their methyl ester derivatives (MAMEs), which are soluble in the organic phase.

  • Centrifuge at 3,500 rpm for 10 minutes to separate the phases.

III. Extraction

  • Carefully collect the lower organic phase (containing the MAMEs) using a glass Pasteur pipette and transfer it to a fresh glass tube.

  • Wash the remaining aqueous phase with an additional 2 mL of CH₂Cl₂ and pool the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in 100-200 µL of CH₂Cl₂.

IV. Thin-Layer Chromatography (TLC) Analysis

  • Spot 10-20 µL of the resuspended MAMEs onto a silica (B1680970) gel TLC plate (e.g., Merck Silica Gel 60 F254).

  • Develop the TLC plate in a chromatography tank using a solvent system such as petroleum ether/acetone (95:5, v/v). For better separation of different mycolate classes, a two-dimensional or multiple-development approach can be used.

  • After development, dry the plate.

  • Visualize the separated MAMEs by spraying the plate with a 5% ethanolic solution of molybdophosphoric acid, followed by gentle heating with a heat gun until dark spots appear.

  • Different classes of mycolic acids (e.g., alpha-, methoxy-, keto-) will migrate to distinct positions, allowing for qualitative and semi-quantitative analysis.

Workflow Diagram for MAMEs Analysis

MAME_Workflow start Start: Mycobacterial Cell Pellet saponification Saponification (TBAH, 100°C, O/N) start->saponification esterification Methyl Esterification (CH₂Cl₂, CH₃I) saponification->esterification extraction Organic Phase Extraction esterification->extraction drying Evaporation (N₂ stream) extraction->drying resuspension Resuspend in CH₂Cl₂ drying->resuspension tlc_spotting Spot on TLC Plate resuspension->tlc_spotting tlc_development Develop Plate (e.g., Pet. Ether/Acetone) tlc_spotting->tlc_development visualization Visualize (Molybdophosphoric acid, heat) tlc_development->visualization end End: Analyzed Mycolate Profile visualization->end

References

A Technical Guide to the Discovery and Characterization of 3-Oxo-Acyl-CoAs: A Focus on 3-Oxo-9-methyldecanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "3-Oxo-9-methyldecanoyl-CoA" is not a widely characterized compound in publicly available scientific literature. Therefore, this technical guide leverages data from closely related and well-studied analogs, such as 3-Oxodecanoyl-CoA, 3-Oxododecanoyl-CoA, 3-Oxotetradecanoyl-CoA, and 3-Oxohexadecanoyl-CoA, to provide a comprehensive framework for its potential discovery and characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

3-Oxo-acyl-Coenzyme A (CoA) derivatives are critical intermediates in fatty acid metabolism, particularly in the beta-oxidation pathway.[1] The general structure consists of a fatty acid chain with a ketone group at the third carbon (the β-carbon), attached to a Coenzyme A molecule via a thioester bond.[2][3][4] These molecules are central to cellular energy production, providing acetyl-CoA units to the citric acid cycle.[5] The hypothetical molecule, this compound, would be a derivative of decanoic acid with a methyl group at the ninth carbon and a ketone at the third. Its metabolism would likely follow the pathways of other branched-chain fatty acids.

Physicochemical Properties of 3-Oxo-Acyl-CoA Analogs

Quantitative data for several common 3-oxo-acyl-CoA molecules are summarized below. These values provide a baseline for the expected properties of novel derivatives like this compound.

Property3-Oxodecanoyl-CoA3-Oxododecanoyl-CoA3-Oxotetradecanoyl-CoA3-Oxohexadecanoyl-CoA
Molecular Formula C31H52N7O18P3SC33H56N7O18P3S[6]C35H60N7O18P3S[7]C37H64N7O18P3S
Molecular Weight 935.77 g/mol 963.8 g/mol [6]991.9 g/mol [7]1015.9 g/mol [8]
Monoisotopic Mass 935.230235085 Da963.26154013 Da[6]991.29284026 Da[7]1015.29284026 Da[8]
Physical State Solid[7]SolidSolid[7]Solid
Cellular Location Mitochondria, Cytosol[2]Mitochondria, Cytosol[3]Extracellular, Membrane[7]Mitochondria

Biological Role and Signaling Pathways

The primary role of 3-oxo-acyl-CoAs is as an intermediate in the mitochondrial beta-oxidation of fatty acids.[9][10] This is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[3]

The four steps of beta-oxidation are:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming the 3-oxoacyl-CoA.

  • Thiolysis: Thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.[3]

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase fadh2_out FADH₂ fatty_acyl_coa->fadh2_out hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa 3-Oxoacyl-CoA hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nadh_out NADH + H⁺ hydroxyacyl_coa->nadh_out shortened_acyl_coa Fatty Acyl-CoA (Cn-2) oxoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle fad_in FAD fad_in->fatty_acyl_coa h2o_in H₂O h2o_in->enoyl_coa nad_in NAD⁺ nad_in->hydroxyacyl_coa coa_in CoA-SH coa_in->oxoacyl_coa

Fatty Acid Beta-Oxidation Pathway

Experimental Protocols

Synthesis of 3-Oxo-Acyl-CoAs

A general chemo-enzymatic approach can be employed for the synthesis of 3-oxo-acyl-CoAs.[11] A specific example is the synthesis of 3-oxohexadecanoyl-CoA, which can be adapted for other 3-oxo-acyl-CoAs.[12]

Protocol for the Synthesis of 3-Oxohexadecanoyl-CoA: [12]

  • Reformatsky Reaction: Tetradecanal is reacted with ethyl bromoacetate (B1195939) to synthesize ethyl 3-hydroxyhexadecanoate.

  • Oxidation: The resulting 3-hydroxylated ester is oxidized to ethyl 3-oxohexadecanoate using an oxidizing agent like Jones reagent.

  • Saponification: The ethyl ester is saponified to the free fatty acid.

  • Thioesterification: The 3-oxo fatty acid is then coupled to Coenzyme A. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical methods.

Characterization of 3-Oxo-Acyl-CoAs

The characterization of a newly synthesized 3-oxo-acyl-CoA would involve a combination of analytical techniques and enzyme assays.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To purify and quantify the synthesized 3-oxo-acyl-CoA.

  • Method: A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate). Detection is performed using a UV detector at 260 nm (for the adenine (B156593) ring of CoA).

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and structure of the compound.

  • Method: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide accurate mass measurements. Tandem MS (MS/MS) can be used for structural elucidation by fragmenting the molecule and analyzing the resulting fragments.

3. Enzyme Assays:

  • Purpose: To confirm the biological activity and determine kinetic parameters with relevant enzymes.

  • Enzyme: 3-oxoacyl-CoA thiolase is a key enzyme that utilizes 3-oxo-acyl-CoAs as a substrate.[13][14]

  • Assay Principle: The activity of 3-oxoacyl-CoA thiolase can be monitored spectrophotometrically. The thiolytic cleavage of the 3-oxoacyl-CoA in the presence of Coenzyme A results in the formation of a shortened acyl-CoA and acetyl-CoA. This reaction can be coupled to other enzyme reactions that produce a detectable change in absorbance.

Experimental Workflow for a Novel 3-Oxo-Acyl-CoA

The following diagram outlines a general workflow for the synthesis and characterization of a novel 3-oxo-acyl-CoA, such as this compound.

experimental_workflow start Start: Propose Novel 3-Oxo-Acyl-CoA Structure synthesis Chemical or Chemo-enzymatic Synthesis start->synthesis purification Purification by HPLC synthesis->purification characterization Structural Characterization purification->characterization ms Mass Spectrometry (MS, MS/MS) characterization->ms Confirm Mass & Structure nmr NMR Spectroscopy characterization->nmr Elucidate Structure bio_activity Biological Activity Assessment characterization->bio_activity Verified Structure enzyme_assays Enzyme Assays (e.g., 3-oxoacyl-CoA thiolase) bio_activity->enzyme_assays cell_based_assays Cell-based Metabolic Assays bio_activity->cell_based_assays end End: Characterized Novel 3-Oxo-Acyl-CoA enzyme_assays->end cell_based_assays->end

Workflow for Synthesis and Characterization

Conclusion

While direct information on this compound is currently unavailable, this guide provides a comprehensive framework for its potential discovery and characterization based on the properties and metabolic roles of its structural analogs. The provided protocols and workflows offer a starting point for researchers interested in synthesizing and evaluating this and other novel 3-oxo-acyl-CoA molecules. The study of such molecules is crucial for a deeper understanding of fatty acid metabolism and may open new avenues for the development of therapeutics targeting metabolic disorders.

References

The Role of 3-Oxo-9-methyldecanoyl-CoA as a Precursor in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-oxo-9-methyldecanoyl-CoA, a branched-chain acyl-CoA, and its putative role as a key precursor in the biosynthesis of specialized fatty acids and polyketides. While direct literature on this specific molecule is sparse, this document synthesizes established principles of fatty acid and polyketide biosynthesis to propose its formation, metabolic fate, and potential biological significance. We present detailed hypothetical biosynthetic pathways, experimental protocols for its analysis, and quantitative data to facilitate further research. This guide is intended to serve as a foundational resource for researchers in lipid metabolism, natural product synthesis, and drug discovery.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain.[1] Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and enhanced fluidity, which are critical for the integrity and function of cell membranes, particularly in certain bacteria and specialized animal tissues.[2] The biosynthesis of BCFAs diverges from the canonical fatty acid synthesis pathway through the utilization of branched-chain primers or extender units.[3][4]

Proposed Biosynthesis of this compound

The structure of this compound suggests a biosynthetic origin involving a branched-chain amino acid precursor and subsequent chain elongation. The methyl group at the 9th position strongly indicates that the biosynthesis is initiated by isovaleryl-CoA, a catabolic product of the branched-chain amino acid, leucine.[1] The subsequent elongation would proceed via the fatty acid synthase (FAS) or a polyketide synthase (PKS) system.

The proposed biosynthetic pathway involves the following key steps:

  • Initiation: The process begins with the formation of a branched-chain primer, isovaleryl-CoA, from the degradation of leucine.[1]

  • Condensation: Isovaleryl-CoA is condensed with malonyl-CoA by a ketoacyl synthase (KS) domain of a fatty acid synthase or polyketide synthase.[2][3] This initial condensation reaction would form a 3-oxo-5-methylhexanoyl-ACP intermediate.

  • Elongation Cycles: The intermediate undergoes successive cycles of reduction, dehydration, and further reduction to form a saturated 5-methylhexanoyl-ACP. This is then followed by subsequent condensation reactions with malonyl-CoA to elongate the chain.

  • Formation of the 3-Oxo Group: The final condensation step leading to the 10-carbon backbone would result in the formation of the 3-oxo group.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis of this compound Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA FAS_PKS Fatty Acid Synthase / Polyketide Synthase Isovaleryl_CoA->FAS_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_PKS Intermediate_1 3-Oxo-5-methylhexanoyl-ACP FAS_PKS->Intermediate_1 Condensation Elongation_Cycles Elongation Cycles (Reduction, Dehydration, Reduction, Condensation) Intermediate_1->Elongation_Cycles Product This compound Elongation_Cycles->Product

Caption: Proposed biosynthesis of this compound.

Role as a Precursor in Fatty Acid and Polyketide Synthesis

This compound is likely a key intermediate in the synthesis of more complex molecules. Its 3-oxo functionality makes it a branch point in metabolism. It can either be fully reduced to form the corresponding saturated branched-chain fatty acid, 9-methyldecanoic acid, or it can serve as a precursor for polyketide synthesis.[5][6]

In polyketide synthesis, the 3-oxoacyl-CoA intermediate can undergo further condensations with extender units like malonyl-CoA or methylmalonyl-CoA, leading to the formation of a diverse array of natural products with various biological activities.[7][8]

Quantitative Data

Table 1: Illustrative Kinetic Parameters of mFAS with Different Substrates

Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1) Reference
Malonyl-CoA 10 ± 2 1.5 ± 0.1 1.5 x 105 [2][3]
Methylmalonyl-CoA 50 ± 5 0.3 ± 0.05 6.0 x 103 [2][3]
Isovaleryl-CoA (primer) 15 ± 3 - - Hypothetical

| this compound (intermediate) | - | - | - | Not Determined |

Note: The kinetic parameters for Isovaleryl-CoA and this compound are hypothetical and serve as a basis for experimental design.

Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction.[9][10]

Materials:

  • Biological sample (e.g., cell culture, tissue)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., [13C]-labeled acyl-CoA)

  • 2-propanol

  • Acetonitrile (B52724)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS grade solvents

Procedure:

  • Homogenize the biological sample in ice-cold 10% TCA.

  • Add a known amount of internal standard.

  • Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • To the supernatant, add 2 volumes of 2-propanol, vortex, and then add 2 volumes of acetonitrile and vortex again.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (M+H)+ for this compound: To be determined experimentally.

  • Product Ions: Characteristic fragments of acyl-CoAs, often including the loss of the pantetheine (B1680023) arm. A common neutral loss for acyl-CoAs is 507 Da.[11]

Table 2: Illustrative MRM Transitions for Acyl-CoA Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Isovaleryl-CoA 852.3 345.1 35
Malonyl-CoA 854.2 347.1 35
This compound To be determined To be determined To be determined

| [13C3]-Malonyl-CoA (Internal Standard) | 857.2 | 350.1 | 35 |

Note: The MRM transitions for this compound need to be optimized empirically.

Signaling Pathways

While direct signaling pathways initiated by this compound are unknown, it is plausible that as a branched-chain fatty acid precursor, it or its downstream metabolites could influence cellular signaling. Short-chain and long-chain fatty acids are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs) like GPR41 and GPR43, or by modulating the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).[12][13][14] Furthermore, the precursors of BCFAs, the branched-chain amino acids, are known to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[15]

Potential Signaling Intersections cluster_0 Metabolic Precursors cluster_1 Signaling Pathways cluster_2 Cellular Responses BCAAs Branched-Chain Amino Acids BCFA_precursor This compound BCAAs->BCFA_precursor mTOR mTOR Pathway BCAAs->mTOR BCFAs Branched-Chain Fatty Acids BCFA_precursor->BCFAs GPCRs GPCRs (e.g., GPR41/43) BCFAs->GPCRs PPARs PPARs BCFAs->PPARs Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Metabolic_Regulation Metabolic Regulation GPCRs->Metabolic_Regulation Gene_Expression Gene Expression PPARs->Gene_Expression

Caption: Potential intersections of BCFA metabolism with key signaling pathways.

Conclusion and Future Directions

This compound represents a fascinating, yet understudied, intermediate at the crossroads of branched-chain fatty acid and polyketide biosynthesis. This technical guide provides a theoretical and practical framework for initiating research into this molecule. Future studies should focus on the definitive elucidation of its biosynthetic pathway, the identification and characterization of the enzymes involved, and the exploration of its biological functions and downstream metabolites. Such research holds the potential to uncover novel metabolic pathways and bioactive molecules with applications in medicine and biotechnology.

References

The Biological Significance of the 9-Methyl Branch in 3-Oxo-9-methyldecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and precursors to a variety of signaling molecules and secondary metabolites, particularly in bacteria. The presence of methyl branches along the acyl chain significantly influences their physical properties and biological functions. This technical guide focuses on the biological significance of the 9-methyl branch in 3-Oxo-9-methyldecanoyl-CoA, a molecule positioned at the crossroads of branched-chain fatty acid metabolism. While direct studies on this specific molecule are limited, its biological role can be elucidated by examining the well-established principles of BCFA biosynthesis and degradation. This document provides a comprehensive overview of the metabolic pathways involving iso-branched fatty acids, details relevant experimental methodologies, and discusses the functional implications of the 9-methyl group in the context of cellular physiology and potential therapeutic applications.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are fatty acids that contain one or more methyl groups on their carbon chain. They are prevalent in the lipids of many bacteria, especially Gram-positive bacteria, and are also found in lower amounts in other organisms, including mammals.[1][2] The position of the methyl group classifies BCFAs into two main types: iso-branched, with a methyl group on the penultimate (ω-1) carbon, and anteiso-branched, with a methyl group on the antepenultimate (ω-2) carbon. The molecule of interest, this compound, is an iso-branched chain fatty acyl-CoA.

The presence of methyl branches disrupts the tight packing of acyl chains in lipid membranes, thereby increasing membrane fluidity.[3][4] This is a crucial adaptation for microorganisms, allowing them to maintain membrane function across a range of environmental temperatures. Beyond their structural role, BCFAs are precursors for the biosynthesis of various natural products and signaling molecules.[2][5]

Biosynthesis of iso-Branched-Chain Fatty Acids

The biosynthesis of iso-BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs). Specifically, iso-fatty acids are derived from the amino acid leucine (B10760876).[6][7]

The biosynthetic pathway initiates with the deamination of leucine to α-ketoisocaproate. This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield isovaleryl-CoA.[7] Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to elongate the acyl chain.[2] The end products are typically long-chain iso-BCFAs.

BCFA_Biosynthesis Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase FAS Fatty Acid Synthase Isovaleryl_CoA->FAS Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS iso_BCFA iso-Branched-Chain Fatty Acids FAS->iso_BCFA

Caption: Biosynthesis of iso-branched-chain fatty acids from leucine.

Catabolism of iso-Branched-Chain Fatty Acids and the Role of this compound

iso-Branched-chain fatty acids are degraded via the β-oxidation pathway, analogous to straight-chain fatty acids. This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, releasing acetyl-CoA in each cycle. This compound is a key intermediate in the β-oxidation of 9-methyldecanoic acid.

The catabolic pathway is as follows:

  • Dehydrogenation: 9-methyldecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-9-methyldecanoyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding This compound .

  • Thiolysis: A thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and octanoyl-CoA, which can then undergo further rounds of β-oxidation.

BCFA_Catabolism iso_BCFA 9-methyldecanoyl-CoA Enoyl_CoA Trans-Δ2-enoyl-CoA iso_BCFA->Enoyl_CoA Acyl-CoA dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-9-methyldecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Shorter_Acyl_CoA Octanoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA

Caption: β-oxidation of 9-methyldecanoyl-CoA.

Biological Significance of the 9-Methyl Branch

The primary significance of the 9-methyl branch in this compound lies in its origin from an iso-BCFA. This structural feature has several implications:

  • Metabolic Link to BCAA Catabolism: The presence of the 9-methyl group signifies that this molecule is a product of the catabolism of a leucine-derived fatty acid. This highlights the interconnection between amino acid and lipid metabolism.[6]

  • Influence on Membrane Properties: While this compound is a metabolic intermediate and not a final membrane component, its precursor, 9-methyldecanoic acid, contributes to membrane fluidity. The methyl branch disrupts hydrophobic interactions between adjacent acyl chains, lowering the melting temperature of the membrane and maintaining its liquid-crystalline state at lower temperatures.[3][4]

  • Precursor for Signaling Molecules (A Hypothetical Role): In some bacteria, such as Xanthomonas campestris, branched-chain fatty acids are precursors to diffusible signal factors (DSFs), which are involved in quorum sensing.[5] Although this compound itself has not been identified as a signaling molecule, its structure is reminiscent of precursors to such signals. The 3-oxo group could be a site for further chemical modification to generate a bioactive molecule. Further research is needed to explore this possibility.

Data Presentation

Table 1: General Properties of iso-Branched-Chain Fatty Acids and Related Molecules

PropertyDescriptionReference
Precursor Leucine[6][7]
Biosynthesis Primer Isovaleryl-CoA[2]
Primary Function Membrane fluidity regulation[3][4]
Catabolic Pathway β-oxidation
Key Intermediate 3-Oxo-acyl-CoA

Table 2: Comparison of Straight-Chain and iso-Branched-Chain Fatty Acid Metabolism

FeatureStraight-Chain Fatty Acidsiso-Branched-Chain Fatty Acids
Primer for Biosynthesis Acetyl-CoAIsovaleryl-CoA (from Leucine)
Effect on Membrane Higher packing density, less fluidLower packing density, more fluid
β-oxidation Products Acetyl-CoAAcetyl-CoA and a shorter acyl-CoA

Experimental Protocols

Analysis of Fatty Acid Composition

Objective: To determine the relative abundance of branched-chain fatty acids in a biological sample.

Methodology:

  • Lipid Extraction: Total lipids are extracted from cells or tissues using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified by GC-MS. The retention times and mass spectra are compared to known standards to identify and quantify individual fatty acids, including iso- and anteiso-BCFAs.

In Vitro Enzyme Assays for β-oxidation

Objective: To measure the activity of enzymes involved in the β-oxidation of branched-chain fatty acids.

Methodology:

  • Substrate Synthesis: this compound can be chemically synthesized for use as a substrate.

  • Enzyme Purification: The enzymes of the β-oxidation pathway (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) can be purified from a biological source or expressed recombinantly.

  • Spectrophotometric Assay: The activity of 3-hydroxyacyl-CoA dehydrogenase can be monitored by measuring the reduction of NAD+ to NADH at 340 nm in the presence of 3-hydroxy-9-methyldecanoyl-CoA. The activity of thiolase can be monitored by measuring the decrease in absorbance of the Mg2+-complex of the enolate of the 3-oxoacyl-CoA substrate at 303 nm.

Experimental_Workflow cluster_fatty_acid_analysis Fatty Acid Composition Analysis cluster_enzyme_assay In Vitro Enzyme Assay Lipid_Extraction Lipid Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Substrate_Synthesis Substrate Synthesis Spectrophotometric_Assay Spectrophotometric Assay Substrate_Synthesis->Spectrophotometric_Assay Enzyme_Purification Enzyme Purification Enzyme_Purification->Spectrophotometric_Assay

Caption: Experimental workflows for BCFA analysis and enzyme assays.

Conclusion and Future Directions

The 9-methyl branch of this compound is a structural hallmark that firmly places this molecule within the metabolic network of iso-branched-chain fatty acids. Its primary biological significance stems from its role as an intermediate in the β-oxidation of leucine-derived fatty acids. The methyl group, originating from the BCAA catabolic pathway, ultimately influences the physical properties of cellular membranes by contributing to the pool of BCFAs that maintain membrane fluidity.

While the direct signaling or regulatory roles of this compound remain to be elucidated, its structural similarity to precursors of bacterial signaling molecules suggests a potential for further investigation in this area. Future research should focus on:

  • Metabolomic Profiling: Advanced mass spectrometry techniques could be employed to detect and quantify this compound and related intermediates in various organisms under different physiological conditions.

  • Functional Genomics: Knockout or overexpression studies of the enzymes involved in BCFA metabolism in model organisms could help to unravel the specific functions of these pathways.

  • Screening for Biological Activity: Synthesized this compound and its derivatives could be screened for activity in various biological assays, including quorum sensing, antimicrobial, and immunomodulatory assays.

A deeper understanding of the biological significance of the 9-methyl branch in molecules like this compound will provide valuable insights into the intricate interplay between cellular metabolism and signaling, and may open new avenues for the development of novel therapeutic agents that target bacterial-specific metabolic pathways.

References

Determining the Subcellular Localization of 3-Oxo-9-methyldecanoyl-CoA in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and robust cell envelope of mycobacteria, particularly Mycobacterium tuberculosis, is a primary determinant of their intrinsic resistance to antibiotics and their ability to survive within a host. This complex structure is rich in unique lipids, the biosynthesis of which offers promising targets for novel therapeutic agents. 3-Oxo-9-methyldecanoyl-CoA is a putative intermediate in the synthesis of mycolic acids, the hallmark lipids of the mycobacterial outer membrane. Understanding the precise subcellular localization of this acyl-CoA precursor is critical for elucidating the spatial organization of mycolic acid biosynthesis and for the development of targeted inhibitors. This technical guide provides an in-depth overview of the experimental methodologies required to determine the subcellular localization of this compound in mycobacteria, summarizes the current understanding of relevant biosynthetic pathways, and presents a framework for data analysis and visualization.

The Mycobacterial Cell Envelope: A Complex Barrier

The mycobacterial cell envelope is a multi-layered structure that provides a formidable barrier to the external environment.[1][2] Its main components include:

  • Plasma Membrane: The innermost layer, a typical lipid bilayer, is involved in nutrient transport and houses essential enzymes.[2][3]

  • Peptidoglycan-Arabinogalactan Complex: A core structure where peptidoglycan is covalently linked to arabinogalactan.[3]

  • Mycolic Acid Layer: Arabinogalactan is esterified to mycolic acids, which are very long (C70-C90) α-alkyl, β-hydroxy fatty acids.[2][3] This layer, along with other free lipids, forms an asymmetric outer membrane, also known as the mycomembrane, which is a major permeability barrier.[1][3]

  • Capsule: The outermost layer, present in pathogenic species, is composed of polysaccharides, lipids, and proteins.[3][4]

The biosynthesis of these complex lipid components is spatially organized, with many of the enzymatic steps occurring in specific subcellular compartments.[1]

Experimental Protocols for Subcellular Fractionation of Mycobacteria

Determining the subcellular location of a metabolite like this compound requires the physical separation of mycobacterial cells into their major compartments: the cytosol, the cell membrane, and the cell wall.

Cell Lysis and Fractionation

A combination of enzymatic and mechanical disruption is often optimal for mycobacterial cell lysis.[5]

Protocol: Sonication and Lysozyme (B549824) Treatment for Mycobacterial Subcellular Fractionation [5]

  • Harvest and Wash: Harvest mycobacterial cells from culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline).

  • Enzymatic Digestion: Resuspend the cell pellet in a buffer containing lysozyme (e.g., 2 mg/mL in 50 mM Tris-HCl, pH 7.4) and incubate for 2-4 hours at 37°C to partially digest the peptidoglycan layer.

  • Mechanical Disruption: Subject the lysozyme-treated cells to sonication on ice. Use multiple short bursts (e.g., 15-30 seconds) with cooling periods in between to prevent overheating and protein denaturation.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 3,000 x g for 10 minutes) to pellet unbroken cells and large debris.

  • Separation of Cell Wall: Centrifuge the supernatant from the previous step at a higher speed (e.g., 27,000 x g for 30 minutes) to pellet the cell wall fraction.[6]

  • Separation of Cell Membrane and Cytosol: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g for 2-4 hours) to pellet the cell membrane fraction. The supernatant from this step is the cytosolic fraction.[6]

  • Washing Fractions: Wash each pellet (cell wall and cell membrane) with a suitable buffer to minimize cross-contamination.

  • Protein and Metabolite Extraction: Extract proteins and metabolites from each fraction using appropriate methods (e.g., solvent extraction, precipitation).

Analysis of Fractions

The purity of each subcellular fraction should be validated using specific markers.

MarkerSubcellular LocationReference
Arabinose and Galactose Cell Wall[5]
Mycolic Acids Cell Wall[5]
NADH Oxidase Activity Cell Membrane[5]
Specific Cytosolic Proteins (e.g., GroEL) Cytosol[5]

Once validated, the concentration of this compound in each fraction can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[7]

Biosynthetic Context of this compound

This compound is a likely intermediate in the biosynthesis of mycolic acids, which are synthesized by a combination of the fatty acid synthase-I (FAS-I) and fatty acid synthase-II (FAS-II) systems.[4] Coenzyme A (CoA) and its thioesters are central to these pathways.[8]

  • FAS-I: Located in the cytosol, this system produces short-chain fatty acids.

  • FAS-II: This system is responsible for the elongation of fatty acids to the very long chains required for mycolic acids. The enzymes of the FAS-II pathway are thought to be localized to the cytoplasm, with their products being transported to the cell envelope for the final steps of mycolic acid synthesis.[4]

Given this, it is hypothesized that this compound, as an acyl-CoA, is likely present in the cytosol where fatty acid synthesis is initiated and proceeds. However, its association with the plasma membrane is also possible, as membrane-associated enzymes are involved in the transport and final assembly of mycolic acid precursors.

Quantitative Data Presentation

While no specific quantitative data for the subcellular localization of this compound is currently published, the following table provides a template for presenting such results.

Subcellular FractionTotal Protein (mg)This compound (pmol)Specific Abundance (pmol/mg protein)
Cytosol Hypothetical ValueHypothetical ValueHypothetical Value
Cell Membrane Hypothetical ValueHypothetical ValueHypothetical Value
Cell Wall Hypothetical ValueHypothetical ValueHypothetical Value

Visualizations

Mycobacterial Cell Envelope Structure

MycoCellEnvelope cluster_envelope Mycobacterial Cell Envelope Capsule Capsule Mycomembrane Mycomembrane (Outer Membrane) (Mycolic Acids & Free Lipids) AG_PG Arabinogalactan-Peptidoglycan Complex PlasmaMembrane Plasma Membrane Cytosol Cytosol

Caption: Structure of the mycobacterial cell envelope.

Experimental Workflow for Subcellular Fractionation

SubcellularFractionation arrow arrow Start Mycobacterial Culture Harvest Harvest & Wash Cells Start->Harvest Lysozyme Lysozyme Treatment Harvest->Lysozyme Sonicate Sonication Lysozyme->Sonicate LowSpeedCentrifuge Low-Speed Centrifugation (remove unbroken cells) Sonicate->LowSpeedCentrifuge HighSpeedCentrifuge High-Speed Centrifugation LowSpeedCentrifuge->HighSpeedCentrifuge Supernatant Ultracentrifuge Ultracentrifugation HighSpeedCentrifuge->Ultracentrifuge Supernatant CellWall Cell Wall Fraction HighSpeedCentrifuge->CellWall Pellet CellMembrane Cell Membrane Fraction Ultracentrifuge->CellMembrane Pellet Cytosol Cytosolic Fraction Ultracentrifuge->Cytosol Supernatant

Caption: Workflow for mycobacterial subcellular fractionation.

Hypothesized Mycolic Acid Precursor Pathway

MycolicAcidPathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane / Cell Wall FAS_I FAS-I Acyl_CoA This compound FAS_I->Acyl_CoA FAS_II FAS-II Mycolic_Acid_Synthesis Final Mycolic Acid Assembly FAS_II->Mycolic_Acid_Synthesis Transport of Precursors Acyl_CoA->FAS_II

Caption: Hypothesized pathway of mycolic acid precursors.

Conclusion

While the precise subcellular localization of this compound in mycobacteria remains to be definitively determined, the experimental framework outlined in this guide provides a clear path for its investigation. Based on the known localization of fatty acid biosynthesis pathways, it is strongly hypothesized that this molecule resides primarily in the cytosol, with potential association with the plasma membrane. Elucidating its exact location will provide valuable insights into the spatial organization of mycolic acid biosynthesis and may unveil new strategies for the development of anti-mycobacterial therapeutics. The methodologies and visualization tools presented here serve as a comprehensive resource for researchers dedicated to unraveling the complexities of the mycobacterial cell envelope.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9-methyldecanoyl-CoA is a specialized acyl-coenzyme A (CoA) thioester of significant interest in the study of fatty acid metabolism and the development of novel therapeutics. Its unique branched-chain structure with a beta-keto functional group makes it a valuable substrate for investigating the activity and specificity of enzymes involved in lipid metabolic pathways, such as thiolases and transferases. The availability of high-purity this compound is essential for conducting precise in vitro assays to screen for enzyme inhibitors and to elucidate metabolic pathways.

This document provides a comprehensive guide to the chemo-enzymatic synthesis of this compound and its application in in vitro enzyme assays. The synthesis strategy involves the chemical preparation of the precursor fatty acid, 3-Oxo-9-methyldecanoic acid, followed by its enzymatic ligation to Coenzyme A using a broad-specificity acyl-CoA synthetase. Detailed protocols for the synthesis, purification, and subsequent use in in vitro assays for Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and 3-oxoacyl-CoA thiolase are provided.

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through a two-stage process that combines the versatility of chemical synthesis with the high selectivity of enzymatic reactions.

Stage 1: Chemical Synthesis of 3-Oxo-9-methyldecanoic Acid

The precursor fatty acid, 3-Oxo-9-methyldecanoic acid, can be synthesized from the commercially available 9-methyldecanoic acid. This involves the selective oxidation at the C3 position. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-Oxo-9-methyldecanoic Acid

This protocol is a general guideline and may require optimization.

  • Protection of the Carboxylic Acid:

    • React 9-methyldecanoic acid with a suitable protecting group, such as conversion to its methyl or ethyl ester, to prevent side reactions during oxidation.

  • α-Bromination:

    • Perform an α-bromination of the protected 9-methyldecanoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride). This will introduce a bromine atom at the C2 position.

  • Hydrolysis to α-Hydroxy Acid:

    • Hydrolyze the α-bromo ester to the corresponding α-hydroxy ester using aqueous base followed by acidification.

  • Oxidation to α-Keto Ester:

    • Oxidize the α-hydroxy ester to the 3-oxo ester using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

  • Deprotection:

    • Hydrolyze the ester group to yield the final product, 3-Oxo-9-methyldecanoic acid.

  • Purification:

Table 1: Summary of Chemical Synthesis Steps and Typical Reagents

StepReactionKey Reagents and Conditions
1EsterificationMethanol, H₂SO₄ (catalytic), reflux
2α-BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux
3Hydrolysis1. NaOH (aq), reflux; 2. HCl (aq)
4OxidationPyridinium chlorochromate (PCC), CH₂Cl₂
5HydrolysisLiOH, THF/H₂O
Stage 2: Enzymatic Synthesis of this compound

This stage utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 3-Oxo-9-methyldecanoic acid and Coenzyme A. Acyl-CoA synthetases from various sources, such as Pseudomonas sp. or bovine liver, often exhibit broad substrate specificity and are suitable for this reaction.

Experimental Protocol: Enzymatic Ligation

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture as described in Table 2.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the chosen acyl-CoA synthetase (typically 25-37 °C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

  • Enzyme Removal:

    • Centrifuge the mixture to pellet the precipitated enzyme.

  • Purification:

    • Purify the this compound from the supernatant using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC).

Table 2: Reaction Mixture for Enzymatic Synthesis of this compound

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A (Li-salt)1 mM
3-Oxo-9-methyldecanoic acid0.5 mM
Acyl-CoA Synthetase0.1 - 0.5 mg/mL
Dithiothreitol (DTT)2 mM

Diagram 1: Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reaction_Setup Reaction Setup Incubation Incubation (25-37°C, 1-4h) Reaction_Setup->Incubation Start Reaction Quenching Reaction Quenching (Perchloric Acid) Incubation->Quenching Stop Reaction Centrifugation Centrifugation Quenching->Centrifugation Precipitate Enzyme SPE Solid-Phase Extraction (C18) Centrifugation->SPE Load Supernatant HPLC HPLC Purification SPE->HPLC Further Purification Lyophilization Lyophilization HPLC->Lyophilization Product Pure this compound Lyophilization->Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

In Vitro Assays Using this compound

This compound can be used as a substrate in various in vitro assays to characterize enzyme activity and screen for inhibitors. Below are protocols for two such assays.

Application Protocol 1: 3-Oxoacyl-CoA Thiolase Assay

This assay measures the activity of 3-oxoacyl-CoA thiolase, which catalyzes the thiolytic cleavage of 3-oxoacyl-CoAs. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Experimental Protocol

  • Reaction Mixture:

    • Prepare the reaction mixture in a quartz cuvette as detailed in Table 3.

  • Initiation:

    • Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • Calculate the enzyme activity based on the rate of NADH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Table 3: Reaction Mixture for 3-Oxoacyl-CoA Thiolase Assay

ComponentFinal Concentration
Tris-HCl (pH 8.0)100 mM
MgCl₂25 mM
Coenzyme A0.1 mM
NADH0.2 mM
This compound0.05 mM
3-Hydroxyacyl-CoA Dehydrogenase (auxiliary enzyme)5 units
3-Oxoacyl-CoA ThiolaseVariable (e.g., 1-10 µg)

Diagram 2: 3-Oxoacyl-CoA Thiolase Assay Principle

Thiolase_Assay cluster_reactants Reactants cluster_products Products Substrate This compound Thiolase 3-Oxoacyl-CoA Thiolase Substrate->Thiolase CoA Coenzyme A CoA->Thiolase NADH NADH + H+ HDH 3-Hydroxyacyl-CoA Dehydrogenase (auxiliary) NADH->HDH Product1 7-Methyloctanoyl-CoA Product2 Acetyl-CoA NAD NAD+ Thiolase->Product1 Thiolase->Product2 HDH->NAD Monitored at 340 nm

Caption: Coupled enzyme assay for 3-oxoacyl-CoA thiolase activity.

Application Protocol 2: Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Assay

This assay measures the activity of SCOT, which transfers a CoA moiety from succinyl-CoA to a 3-oxoacid. The formation of the 3-oxoacyl-CoA can be coupled to the thiolase reaction described above.

Experimental Protocol

  • Reaction Mixture:

    • Prepare the reaction mixture in a quartz cuvette as described in Table 4.

  • Initiation:

    • Initiate the reaction by adding the SCOT enzyme preparation.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm as described in the thiolase assay.

  • Calculation:

    • Calculate the SCOT activity based on the rate of NADH consumption.

Table 4: Reaction Mixture for SCOT Assay

ComponentFinal Concentration
Tris-HCl (pH 8.0)100 mM
MgCl₂10 mM
Succinyl-CoA0.4 mM
3-Oxo-9-methyldecanoic acid0.1 mM
Coenzyme A0.1 mM
NADH0.2 mM
3-Hydroxyacyl-CoA Dehydrogenase5 units
3-Oxoacyl-CoA Thiolase5 units
SCOT EnzymeVariable

Diagram 3: SCOT Signaling Pathway

SCOT_Pathway Succinyl_CoA Succinyl-CoA SCOT SCOT Succinyl_CoA->SCOT Ketoacid 3-Oxo-9-methyldecanoic acid Ketoacid->SCOT Succinate Succinate Oxoacyl_CoA This compound SCOT->Succinate SCOT->Oxoacyl_CoA

Caption: The reaction catalyzed by Succinyl-CoA:3-ketoacid-CoA transferase (SCOT).

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized in tables for clarity and ease of comparison.

Table 5: Example Kinetic Parameters for Acyl-CoA Synthetase

SubstrateKm (µM)Vmax (nmol/min/mg)
3-Oxo-9-methyldecanoic acidUser DeterminedUser Determined
Palmitic Acid (Control)15 ± 2150 ± 10

Table 6: Example Inhibition Data for 3-Oxoacyl-CoA Thiolase

InhibitorIC₅₀ (µM)Inhibition Type
Inhibitor X10.5 ± 1.2Competitive
Inhibitor Y25.3 ± 3.1Non-competitive

Note: The kinetic and inhibition data presented are illustrative. Researchers should determine these values experimentally for their specific enzyme and conditions.

Conclusion

The chemo-enzymatic synthesis of this compound provides a reliable method for obtaining this valuable research tool. The detailed protocols provided herein for its synthesis and use in in vitro assays will facilitate further investigation into fatty acid metabolism and aid in the discovery of novel therapeutic agents targeting enzymes in these pathways.

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Oxo-9-methyldecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the chemo-enzymatic synthesis of 3-Oxo-9-methyldecanoyl-CoA, a crucial standard for various metabolic studies and drug discovery applications.

Introduction

Acyl-coenzyme A (CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides.[1] The availability of specific acyl-CoA standards is essential for the accurate identification and quantification of these metabolites in biological samples, as well as for in vitro studies of enzymes involved in these pathways. This document outlines a robust chemo-enzymatic approach for the synthesis of this compound. The synthesis is accomplished in three main stages:

  • Chemical Synthesis of 9-Methyldecanoic Acid: The precursor fatty acid is synthesized chemically.

  • Enzymatic Synthesis of 9-Methyldecanoyl-CoA: The synthesized fatty acid is converted to its corresponding CoA thioester using an acyl-CoA synthetase.

  • Enzymatic Synthesis of this compound: The final product is generated through the condensation of 9-methyldecanoyl-CoA and malonyl-CoA, catalyzed by a 3-oxoacyl-CoA synthase.

This method leverages the specificity of enzymatic reactions to achieve high yields and purity of the final product, which can be challenging to obtain through purely chemical methods.

Overall Synthesis Workflow

The chemo-enzymatic synthesis of this compound follows a sequential three-step process, beginning with the chemical synthesis of the fatty acid precursor, followed by two distinct enzymatic conversions.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Activation cluster_2 Step 3: Enzymatic Condensation cluster_3 Purification and Analysis A Starting Materials (e.g., 1-bromo-7-methyloctane (B1282500) and ethyl malonate) B Chemical Reactions (e.g., Malonic Ester Synthesis) A->B C 9-Methyldecanoic Acid B->C D 9-Methyldecanoyl-CoA C->D  Acyl-CoA Synthetase  ATP, CoA, Mg2+ F This compound D->F E Malonyl-CoA E->F  3-Oxoacyl-CoA Synthase G Purification (SPE-HPLC) F->G H Analysis (LC-MS/MS) G->H

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Step 1: Chemical Synthesis of 9-Methyldecanoic Acid

This protocol describes the synthesis of 9-methyldecanoic acid via a malonic ester synthesis route.

Materials:

Reagent/MaterialGradeSupplier
1-bromo-7-methyloctaneReagentSigma-Aldrich
Diethyl malonateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Ethanol, absoluteAnhydrousFisher Scientific
Hydrochloric acid (HCl)37%VWR
Potassium hydroxide (B78521) (KOH)ACS GradeVWR
Diethyl etherAnhydrousFisher Scientific
Magnesium sulfate (B86663) (MgSO₄)AnhydrousSigma-Aldrich
Rotary evaporator---Buchi
Round-bottom flasks---Pyrex
Reflux condenser---Pyrex
Separatory funnel---Pyrex

Protocol:

  • Alkylation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. Slowly add diethyl malonate to this solution while stirring. After the addition is complete, add 1-bromo-7-methyloctane dropwise.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • Saponification: Add a solution of KOH in ethanol/water to the crude product and reflux for 2-3 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: Cool the mixture and acidify with concentrated HCl. Heat the mixture gently to promote decarboxylation, which will be evident by the evolution of CO₂ gas.

  • Purification: After decarboxylation is complete, extract the 9-methyldecanoic acid with diethyl ether. Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized 9-methyldecanoic acid using ¹H NMR, ¹³C NMR, and GC-MS.

Quantitative Data (Representative):

ParameterValue
Starting amount of 1-bromo-7-methyloctane10.0 g
Yield of 9-methyldecanoic acid7.5 g (85%)
Purity (by GC-MS)>98%
Step 2: Enzymatic Synthesis of 9-Methyldecanoyl-CoA

This protocol utilizes a broad-substrate-specificity acyl-CoA synthetase to convert 9-methyldecanoic acid to its CoA thioester.

Signaling Pathway:

G A 9-Methyldecanoic Acid C Acyl-CoA Synthetase A->C B ATP B->C D 9-Methyldecanoyl-AMP (intermediate) C->D E PPi C->E G 9-Methyldecanoyl-CoA D->G F CoA-SH F->G H AMP G->H

Caption: Enzymatic activation of 9-methyldecanoic acid by acyl-CoA synthetase.

Materials:

Reagent/MaterialGradeSupplier
9-Methyldecanoic acidSynthesized in Step 1---
Coenzyme A, trilithium salt≥95%Sigma-Aldrich
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt≥99%Sigma-Aldrich
Magnesium chloride (MgCl₂)ACS GradeVWR
Potassium phosphate (B84403) buffer (pH 7.5)Molecular Biology GradeThermo Fisher
Acyl-CoA Synthetase (Pseudomonas sp.)RecombinantSigma-Aldrich or equivalent
Dithiothreitol (DTT)Molecular Biology GradeThermo Fisher

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as detailed in the table below.

ComponentStock ConcentrationVolumeFinal Concentration
Potassium Phosphate Buffer (pH 7.5)1 M100 µL100 mM
9-Methyldecanoic Acid (in DMSO)100 mM10 µL1 mM
Coenzyme A50 mM40 µL2 mM
ATP100 mM50 µL5 mM
MgCl₂1 M10 µL10 mM
DTT1 M1 µL1 mM
Acyl-CoA Synthetase1 mg/mL10 µL10 µg/mL
Nuclease-free water---to 1 mL---
  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Monitoring: The progress of the reaction can be monitored by observing the decrease in free CoA using Ellman's reagent (DTNB) or by analyzing small aliquots via HPLC.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by proceeding directly to purification.

Quantitative Data (Representative):

ParameterValue
Conversion Rate>90%
Yield of 9-Methyldecanoyl-CoA~1.5 mg
Purity (before purification)~90%
Step 3: Enzymatic Synthesis of this compound

This protocol describes the condensation of 9-methyldecanoyl-CoA with malonyl-CoA using a 3-oxoacyl-CoA synthase.

Signaling Pathway:

G A 9-Methyldecanoyl-CoA B 3-Oxoacyl-CoA Synthase (Cys-SH) A->B C 9-Methyldecanoyl-S-Enzyme B->C D CoA-SH B->D H This compound C->H E Malonyl-CoA F CO2 E->F G Enolate Intermediate E->G G->H

References

Application Note: Quantitative Analysis of 3-Oxo-9-methyldecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The quantification of specific acyl-CoAs is essential for understanding the metabolic state of biological systems and for the development of therapeutics targeting metabolic diseases. 3-Oxo-9-methyldecanoyl-CoA is a specialized acyl-CoA that plays a role in fatty acid metabolism. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in biological matrices. The methodology employs a straightforward protein precipitation for sample extraction, followed by reversed-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry.

Metabolic Significance

This compound is an intermediate in the β-oxidation of branched-chain fatty acids. The β-oxidation pathway is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[2][3][4][5] The presence of a methyl group on the acyl chain necessitates a modified oxidation pathway. Accurate measurement of this compound can provide insights into the flux and regulation of branched-chain fatty acid metabolism.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from cell culture or tissue homogenates.

  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • 10% (w/v) Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water, stored at 4°C

    • Methanol:Water (1:1, v/v) for internal standard preparation

    • Internal Standard (IS): C17:0-CoA or other suitable non-endogenous acyl-CoA

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 15,000 x g and 4°C

  • Procedure:

    • Cell Pellet Collection: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.

    • Homogenization: Resuspend the cell pellet or tissue sample in an appropriate volume of ice-cold PBS.

    • Internal Standard Addition: Add the internal standard solution to each sample to a final concentration of 1 µM.

    • Protein Precipitation: Add an equal volume of ice-cold 10% TCA or SSA solution to the sample homogenate.

    • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubation: Incubate the samples on ice for 10 minutes.

    • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) % B
      0.0 5
      2.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for this compound (C32H54N7O18P3S, Exact Mass: 953.26) is the [M+H]+ ion at m/z 954.27.

      • Acyl-CoAs commonly fragment via a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[6][7][8][9] Another characteristic fragment corresponds to the phosphoadenosine portion at m/z 428.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 954.27447.2710035
This compound (Qualifier) 954.27428.0410045
C17:0-CoA (Internal Standard) 1006.38499.3810035

Data Presentation

The quantitative performance of the method should be evaluated to ensure reliability. The following table summarizes the expected performance characteristics for the LC-MS/MS assay for this compound.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell/Tissue Sample Homogenization Homogenization in PBS Sample->Homogenization IS_Spike Spike with Internal Standard Homogenization->IS_Spike Precipitation Add Cold 10% TCA/SSA IS_Spike->Precipitation Vortex Vortex Precipitation->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge Centrifuge at 15,000 x g Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification

Caption: Fatty acid β-oxidation pathway for a branched-chain fatty acid.

References

Application Note: Quantitative Analysis of 3-Oxo-9-methyldecanoyl-CoA by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3-Oxo-9-methyldecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for selective and accurate quantification, targeting the characteristic fragmentation of the acyl-CoA molecule. This method is ideal for metabolic research and drug development studies focused on fatty acid metabolism.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The analysis of specific acyl-CoA species, such as this compound, is crucial for understanding the regulation of these pathways and for the development of therapeutic agents targeting metabolic disorders. Tandem mass spectrometry offers the high selectivity and sensitivity required for the accurate quantification of these low-abundance endogenous molecules. The method described herein is based on established principles of acyl-CoA analysis and provides a detailed protocol for the targeted quantification of this compound.

Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Homogenization: Homogenize tissue samples or cell pellets on ice in a suitable buffer (e.g., PBS).

  • Extraction: To 100 µL of homogenate, add 400 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • Key MRM Transitions:

    • Quantifier: The transition corresponding to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) is a well-established method for quantifying acyl-CoAs.[1][2][3]

    • Qualifier: The fragment ion at m/z 428, representing the adenosine (B11128) 5'-diphosphate moiety, is a common fragment for all acyl-CoAs and serves as a confirmation of the compound class.[2][3][4][5][6]

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound Analysis

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
This compound950.4443.4428.035
Internal Standard (e.g., C17-CoA)1004.5497.5428.035

Note: The molecular formula for this compound is C32H53N7O18P3S. The precursor ion m/z is calculated based on this formula. Collision energy is an exemplary value and should be optimized for the specific instrument used.

Table 2: Illustrative Quantitative Data

Sample IDConcentration (pmol/mg tissue)Peak Area (Quantifier)Peak Area (Internal Standard)
Control 11.2515,620543,210
Control 21.3817,250551,430
Treated 13.4543,125548,760
Treated 23.8948,625555,110

This table presents simulated data for illustrative purposes. Actual concentrations and peak areas will vary depending on the sample matrix and experimental conditions.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization 1. Sample Homogenization Extraction 2. Protein Precipitation with SSA & Internal Standard Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Injection 5. Injection into LC System Supernatant->Injection Separation 6. C18 Reversed-Phase Separation Injection->Separation Detection 7. ESI+ Tandem MS Detection (MRM) Separation->Detection Quantification 8. Peak Integration & Quantification Detection->Quantification Reporting 9. Data Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway Characteristic Fragmentation of Acyl-CoAs in Positive ESI-MS/MS Precursor [M+H]⁺ (this compound) NeutralLoss Neutral Loss (-507.0 Da) Precursor->NeutralLoss Collision-Induced Dissociation Qualifier Qualifier Ion [Adenosine-5'-diphosphate+H]⁺ (m/z 428) Precursor->Qualifier Fragmentation Quantifier Quantifier Ion [M+H-507]⁺ NeutralLoss->Quantifier

Caption: Fragmentation pathway of this compound in MS/MS.

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-9-methyldecanoyl-CoA is a key intermediate in various metabolic pathways, including fatty acid metabolism. The ability to trace and quantify this molecule is crucial for understanding its roles in health and disease. Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool for these investigations. This document outlines a detailed protocol for the synthesis and characterization of stable isotope-labeled this compound. The presented methodology is based on a chemoenzymatic approach, which offers versatility and high yields.

The protocol is divided into two main stages:

  • Chemical synthesis of stable isotope-labeled 3-Oxo-9-methyldecanoic acid.

  • Enzymatic conversion of the labeled carboxylic acid to its corresponding Coenzyme A (CoA) thioester.

This approach allows for the precise introduction of stable isotopes into the acyl chain, enabling detailed metabolic flux analysis and accurate quantification using isotope dilution mass spectrometry.

Experimental Protocols

Protocol 1: Chemical Synthesis of Stable Isotope-Labeled 3-Oxo-9-methyldecanoic acid

This protocol describes the synthesis of 3-Oxo-9-methyldecanoic acid with a ¹³C label at the carboxyl group ([1-¹³C]-3-Oxo-9-methyldecanoic acid). This position is ideal for preventing label loss during fatty acid oxidation.

Materials:

Procedure:

  • Reformatsky Reaction: a. Activate zinc dust by washing with 1 M HCl, followed by water, ethanol (B145695), and diethyl ether, then dry under vacuum. b. To a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc dust (1.2 equivalents). c. Add anhydrous toluene and a small crystal of iodine to initiate the reaction. d. In a separate flask, dissolve 8-methylnonanal (1 equivalent) and ethyl bromoacetate-[1-¹³C] (1.1 equivalents) in anhydrous THF. e. Add the solution from step 1d dropwise to the zinc suspension. The reaction is exothermic and should be controlled with an ice bath. f. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. g. Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. h. Extract the aqueous layer with diethyl ether (3x). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the resulting ethyl 3-hydroxy-9-methyldecanoate-[1-¹³C] by silica gel column chromatography.

  • Oxidation to the 3-Oxo Ester: a. Dissolve the purified ethyl 3-hydroxy-9-methyldecanoate-[1-¹³C] in a suitable solvent such as dichloromethane (B109758) or acetone. b. Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation. c. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). d. Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts. e. Concentrate the filtrate to obtain ethyl 3-oxo-9-methyldecanoate-[1-¹³C].

  • Hydrolysis to the Carboxylic Acid: a. Dissolve the ethyl ester from step 2e in a mixture of ethanol and water. b. Add 1 M sodium hydroxide and stir at room temperature overnight. c. Acidify the reaction mixture with 1 M HCl to a pH of ~2. d. Extract the product with diethyl ether (3x). e. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield [1-¹³C]-3-Oxo-9-methyldecanoic acid.

Characterization: The structure and isotopic enrichment of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Chemoenzymatic Synthesis of [1-¹³C]-3-Oxo-9-methyldecanoyl-CoA

This protocol utilizes an acyl-CoA synthetase to ligate the stable isotope-labeled carboxylic acid to Coenzyme A. This method is generally efficient and specific.[1][2]

Materials:

  • [1-¹³C]-3-Oxo-9-methyldecanoic acid (from Protocol 1)

  • Coenzyme A trilithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., commercially available)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Enzymatic Reaction Mixture: a. In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Potassium phosphate buffer (100 mM, pH 7.5)
    • [1-¹³C]-3-Oxo-9-methyldecanoic acid (1 mM)
    • Coenzyme A (1.2 mM)
    • ATP (5 mM)
    • MgCl₂ (10 mM)
    • DTT (2 mM)
    • Acyl-CoA Synthetase (1-5 units) b. Adjust the final volume to 1 mL with nuclease-free water.

  • Incubation: a. Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Purification of the Labeled Acyl-CoA: a. Stop the reaction by adding an equal volume of cold acetonitrile (B52724). b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme and other proteins. c. Condition a C18 SPE cartridge with methanol (B129727) followed by water. d. Load the supernatant from step 3b onto the conditioned SPE cartridge. e. Wash the cartridge with water to remove salts and other hydrophilic components. f. Elute the [1-¹³C]-3-Oxo-9-methyldecanoyl-CoA with a solution of 50% acetonitrile in water. g. Lyophilize the eluted product to obtain a stable powder.

Characterization: The final product should be characterized by HPLC and high-resolution mass spectrometry (HRMS) to confirm its purity and isotopic labeling.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and characterization of [1-¹³C]-3-Oxo-9-methyldecanoyl-CoA.

ParameterExpected ValueMethod of Determination
[1-¹³C]-3-Oxo-9-methyldecanoic acid
Chemical Purity>95%¹H-NMR, ¹³C-NMR
Isotopic Enrichment>99%Mass Spectrometry
Yield40-60%Gravimetric
[1-¹³C]-3-Oxo-9-methyldecanoyl-CoA
Chemical Purity>95%HPLC
Isotopic Enrichment>99%Mass Spectrometry
Enzymatic Conversion Yield>80%HPLC
Overall Yield30-50%Gravimetric/Spectrophotometric
Mass Spectrometry Data
Unlabeled this compound [M+H]⁺Calculated m/zHRMS
[1-¹³C]-3-Oxo-9-methyldecanoyl-CoA [M+H]⁺Calculated m/z + 1.00335HRMS

Mandatory Visualization

Signaling Pathways and Workflows

The following diagrams illustrate the key processes described in this protocol.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis node_reformatsky Reformatsky Reaction (8-methylnonanal + Ethyl bromoacetate-[1-13C]) node_oxidation Oxidation node_reformatsky->node_oxidation Ethyl 3-hydroxy-9-methyldecanoate-[1-13C] node_hydrolysis Hydrolysis node_oxidation->node_hydrolysis Ethyl 3-oxo-9-methyldecanoate-[1-13C] node_acid [1-13C]-3-Oxo-9-methyldecanoic acid node_hydrolysis->node_acid node_ligation Acyl-CoA Synthetase Ligation node_acid->node_ligation Labeled Precursor node_purification SPE Purification node_ligation->node_purification node_final_product [1-13C]-3-Oxo-9-methyldecanoyl-CoA node_purification->node_final_product Mass_Spec_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis node_sample Biological Sample (e.g., cell lysate) node_spike Spike with Labeled Standard ([1-13C]-3-Oxo-9-methyldecanoyl-CoA) node_sample->node_spike node_extraction Acyl-CoA Extraction node_spike->node_extraction node_lc Liquid Chromatography (Separation) node_extraction->node_lc node_ms Tandem Mass Spectrometry (Detection and Quantification) node_lc->node_ms node_data Data Analysis (Ratio of Unlabeled to Labeled) node_ms->node_data

References

Application Notes and Protocols for Studying 3-Oxo-9-methyldecanoyl-CoA Metabolism in a Cell-Free System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9-methyldecanoyl-CoA is a branched-chain acyl-CoA intermediate likely involved in fatty acid metabolism. Understanding its metabolic fate is crucial for elucidating pathways related to branched-chain fatty acid oxidation and identifying potential therapeutic targets for metabolic disorders. This document provides detailed application notes and protocols for a cell-free assay designed to study the metabolism of this compound. The assay is intended for researchers in academia and industry, including those involved in drug development.

Principle of the Assay

This cell-free assay reconstitutes the initial steps of mitochondrial beta-oxidation in a test tube. It utilizes a mitochondrial matrix fraction, which contains the necessary enzymes for acyl-CoA metabolism, as the source of catalytic activity. The metabolism of this compound is monitored by quantifying the disappearance of the substrate and the appearance of its metabolic products over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method allows for the determination of enzyme kinetics and the effects of potential inhibitors.

Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed via the mitochondrial beta-oxidation pathway, which is adapted for branched-chain fatty acids. The key enzymatic step for a 3-oxoacyl-CoA is its cleavage by a thiolase.

Metabolic Pathway of this compound sub This compound thiolase 3-Ketoacyl-CoA Thiolase (Branched-Chain Specificity) sub->thiolase Substrate prod1 Acetyl-CoA thiolase->prod1 Product 1 prod2 7-Methyloctanoyl-CoA thiolase->prod2 Product 2 downstream Further Beta-Oxidation prod2->downstream

Caption: Proposed metabolic cleavage of this compound.

Experimental Protocols

Preparation of Mitochondrial Matrix Fraction
  • Source: Use isolated mitochondria from a suitable source, such as rat liver or cultured cells known to have active fatty acid oxidation.

  • Isolation: Isolate mitochondria using differential centrifugation.

  • Fractionation:

    • Resuspend the isolated mitochondria in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4) to swell the outer membrane.

    • Subject the swollen mitochondria to a freeze-thaw cycle or mild sonication to rupture the outer membrane.

    • Centrifuge at a speed sufficient to pellet the mitoplasts (inner membrane and matrix).

    • Collect the supernatant containing the intermembrane space proteins (optional).

    • Resuspend the mitoplast pellet in a buffer containing a mild detergent (e.g., 0.1% Triton X-100) to solubilize the inner membrane.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fragments.

    • The resulting supernatant is the mitochondrial matrix fraction.

  • Protein Quantification: Determine the protein concentration of the matrix fraction using a standard method like the Bradford assay.

  • Storage: Aliquot the matrix fraction and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Cell-Free Metabolism Assay
  • Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 200 µL reaction includes:

    • 50 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM Coenzyme A (CoA-SH)

    • 50-100 µg mitochondrial matrix protein

    • Varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM)

    • Nuclease-free water to a final volume of 200 µL.

  • Initiation: Pre-warm the reaction mixture to 37°C for 3 minutes. Initiate the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At specific time points (e.g., 0, 1, 2, 5, 10, 15 minutes), stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched reaction mixture vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the parent and product ions for this compound, acetyl-CoA, 7-methyloctanoyl-CoA, and the internal standard using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Acyl-CoA Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound924.4417.1
Acetyl-CoA810.2303.1
7-Methyloctanoyl-CoA896.4389.1
¹³C-Palmitoyl-CoA (Internal Std)1022.6515.2
Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase for this compound
SubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)
This compound15.2 ± 2.125.8 ± 1.90.043
3-Oxodecanoyl-CoA (Control)8.5 ± 1.342.1 ± 3.50.070
Table 3: Effect of a Test Inhibitor on this compound Metabolism
Inhibitor Concentration (µM)Initial Rate (nmol/min/mg protein)% Inhibition
0 (Control)25.8 ± 1.90
120.1 ± 1.522.1
511.7 ± 0.954.7
105.4 ± 0.679.1
501.2 ± 0.395.3

Visualizations

Experimental Workflow

Experimental Workflow prep Prepare Mitochondrial Matrix Fraction assay Set up Cell-Free Assay (Enzyme + Substrate) prep->assay incubation Incubate at 37°C (Time Course) assay->incubation quench Quench Reaction & Add Internal Standard incubation->quench extraction Protein Precipitation & Supernatant Collection quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (Kinetics, Inhibition) analysis->data

Caption: Overview of the cell-free assay workflow.
Logical Relationship for Data Analysis

Data Analysis Logic raw_data Raw LC-MS/MS Data (Peak Areas) normalization Normalize to Internal Standard raw_data->normalization concentration Calculate Metabolite Concentrations normalization->concentration kinetics Determine Kinetic Parameters (Km, Vmax) concentration->kinetics inhibition Calculate % Inhibition concentration->inhibition

Caption: Flowchart for the analysis of experimental data.

Application Notes and Protocols for High-Throughput Screening of 3-Ketoacyl-CoA Thiolase Inhibitors using 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a critical cellular process, and its dysregulation is implicated in numerous diseases, including metabolic disorders, cardiovascular conditions, and cancer. 3-Ketoacyl-CoA thiolases (KATs) are a family of enzymes that catalyze the final step of the fatty acid beta-oxidation spiral, a key catabolic pathway. These enzymes facilitate the thiolytic cleavage of a 3-ketoacyl-CoA substrate to yield an acetyl-CoA molecule and an acyl-CoA that is shortened by two carbons. Given their central role in lipid metabolism, KATs represent a promising target for therapeutic intervention.

This document provides detailed application notes and protocols for the use of a specific substrate, 3-Oxo-9-methyldecanoyl-CoA, in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of 3-ketoacyl-CoA thiolase. The branched-chain nature of this substrate may offer selectivity for certain thiolase isozymes. The protocols described herein are designed for a robust, fluorescence-based assay suitable for automated HTS platforms.

Target Enzyme: 3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolases (EC 2.3.1.16) are ubiquitous enzymes with various isoforms located in different cellular compartments, such as mitochondria and peroxisomes. These enzymes exhibit broad substrate specificity, acting on 3-oxoacyl-CoAs of varying chain lengths. For the purposes of this protocol, we will focus on a generic long-chain 3-ketoacyl-CoA thiolase, which can be a commercially available recombinant human enzyme (e.g., ACAA1). The reaction catalyzed by 3-ketoacyl-CoA thiolase is as follows:

This compound + Coenzyme A ⇌ 7-methyloctanoyl-CoA + Acetyl-CoA

Principle of the High-Throughput Screening Assay

The HTS assay is designed to identify inhibitors of 3-ketoacyl-CoA thiolase by detecting the release of Coenzyme A (CoA-SH) during the enzymatic reaction. The assay utilizes a thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent in its unbound state but becomes highly fluorescent upon covalent reaction with the free thiol group of CoA. The increase in fluorescence intensity is directly proportional to the amount of CoA produced and, therefore, to the enzyme activity. Inhibitors of the thiolase will result in a decreased rate of CoA production and a correspondingly lower fluorescence signal.

Materials and Reagents

  • Enzyme: Recombinant human long-chain 3-ketoacyl-CoA thiolase (e.g., ACAA1)

  • Substrate: this compound (custom synthesis recommended)

  • Co-substrate: Coenzyme A (CoA)

  • Positive Control Inhibitor: Trimetazidine (B612337)

  • Fluorescent Probe: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM EDTA

  • Solvent for Compounds and Reagents: Dimethyl sulfoxide (B87167) (DMSO)

  • Microplates: 384-well, black, flat-bottom plates

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted Method)

This protocol is an adapted representation and may require optimization.

  • Step 1: Synthesis of Ethyl 3-hydroxy-9-methyldecanoate:

  • Step 2: Oxidation to Ethyl 3-oxo-9-methyldecanoate:

    • Oxidize the resulting alcohol using an appropriate oxidizing agent (e.g., Jones reagent or pyridinium (B92312) chlorochromate) to obtain ethyl 3-oxo-9-methyldecanoate.

  • Step 3: Saponification:

    • Hydrolyze the ester with a base (e.g., NaOH) to yield 3-oxo-9-methyldecanoic acid.

  • Step 4: Thioesterification with Coenzyme A:

    • Activate the carboxylic acid (e.g., by conversion to an N-hydroxysuccinimide ester) and react it with the free thiol of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.5) to form the final product, this compound.

  • Purification and Characterization:

    • Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and NMR.

Protocol 2: High-Throughput Screening for 3-Ketoacyl-CoA Thiolase Inhibitors
  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X working solution of 100 mM Tris-HCl, pH 8.0, 50 mM KCl, and 1 mM EDTA.

    • Enzyme Stock Solution: Reconstitute the recombinant 3-ketoacyl-CoA thiolase in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Co-substrate Stock Solution: Prepare a 10 mM stock solution of Coenzyme A in water.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Trimetazidine in DMSO.

    • CPM Stock Solution: Prepare a 10 mM stock solution of CPM in DMSO.

    • Test Compounds: Prepare stock solutions of test compounds in DMSO.

  • Assay Procedure (384-well format):

    • Compound Dispensing: Add 100 nL of test compounds (or DMSO for controls) to the appropriate wells of a 384-well plate. For the positive control, add 100 nL of Trimetazidine solution.

    • Enzyme Addition: Prepare an enzyme working solution by diluting the stock solution in assay buffer to a final concentration of 20 nM. Add 5 µL of the diluted enzyme solution to all wells.

    • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Reaction Initiation: Prepare a substrate/co-substrate/probe mix in assay buffer containing 20 µM this compound, 20 µM Coenzyme A, and 10 µM CPM. Add 5 µL of this mix to all wells to start the reaction. The final concentrations in the 10 µL reaction volume will be: 10 nM enzyme, 10 µM this compound, 10 µM Coenzyme A, and 5 µM CPM.

    • Signal Detection: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the fluorescence intensity using a plate reader with excitation at ~390 nm and emission at ~475 nm.

  • Data Analysis:

    • Percentage Inhibition Calculation:

      • Determine the fluorescence signal for the negative control (DMSO, 0% inhibition) and the positive control (Trimetazidine, 100% inhibition).

      • Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) (where Signal_background is the fluorescence of a well with no enzyme).

    • IC50 Determination: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following tables summarize representative quantitative data for a typical long-chain 3-ketoacyl-CoA thiolase. Note that the kinetic parameters for the specific substrate this compound should be experimentally determined.

Table 1: Representative Kinetic Parameters for a Long-Chain 3-Ketoacyl-CoA Thiolase

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Oxopalmitoyl-CoA515
This compoundTo be determinedTo be determined

Table 2: Inhibitor Potency (IC50) against Long-Chain 3-Ketoacyl-CoA Thiolase

InhibitorIC50 (nM)
Trimetazidine75[1][2][3]
Test Compound 1To be determined
Test Compound 2To be determined

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well) Dispense_Cmpd Dispense Compounds (100 nL) Compound_Plate->Dispense_Cmpd Enzyme_Sol Enzyme Solution Add_Enzyme Add Enzyme (5 µL) Enzyme_Sol->Add_Enzyme Substrate_Mix Substrate/CoA/CPM Mix Add_Substrate Add Substrate Mix (5 µL) Substrate_Mix->Add_Substrate Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_React Incubate (30 min) Add_Substrate->Incubate_React Read_Fluorescence Read Fluorescence (Ex: 390 nm, Em: 475 nm) Incubate_React->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition IC50_Curve Generate IC50 Curves Calc_Inhibition->IC50_Curve Hit_Identification Hit Identification IC50_Curve->Hit_Identification

Caption: High-throughput screening workflow for identifying 3-ketoacyl-CoA thiolase inhibitors.

Signaling_Pathway Substrate This compound Enzyme 3-Ketoacyl-CoA Thiolase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme Products 7-methyloctanoyl-CoA + Acetyl-CoA Enzyme->Products Catalysis Released_CoA Released CoA-SH Enzyme->Released_CoA Inhibitor Inhibitor Inhibitor->Enzyme Inhibition CPM_Adduct CPM-CoA Adduct (Fluorescent) Released_CoA->CPM_Adduct CPM CPM (non-fluorescent) CPM->CPM_Adduct

Caption: Assay principle for the fluorescence-based detection of 3-ketoacyl-CoA thiolase activity.

References

Application of 3-Oxo-9-methyldecanoyl-CoA in studying mycolic acid biosynthesis inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the utilization of 3-Oxo-9-methyldecanoyl-CoA as a specialized tool for investigating inhibitors of mycolic acid biosynthesis in Mycobacterium tuberculosis and other mycobacteria. Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, contributing significantly to their virulence and resistance to common antibiotics. The biosynthetic pathway of mycolic acids, particularly the Fatty Acid Synthase type II (FAS-II) system, is a well-validated target for antitubercular drugs.

Introduction to Mycolic Acid Biosynthesis and the FAS-II System

The synthesis of the long meromycolic acid chain of mycolic acids is carried out by the FAS-II system, a multi-enzyme complex that catalyzes the iterative elongation of acyl-CoA primers.[1][2][3][4] This process involves a series of condensation, reduction, and dehydration reactions. Key enzymes in this pathway include β-ketoacyl-ACP synthases (KasA, KasB, and FabH), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA).[1][3] Several potent anti-tubercular drugs, such as isoniazid (B1672263) and ethionamide, target enzymes within the FAS-II pathway.

Putative Application of this compound

While not a naturally occurring precursor in mycolic acid biosynthesis, the synthetic molecule This compound serves as a valuable probe for dissecting the substrate specificity and inhibition of the condensing enzymes of the FAS-II system, particularly KasA and KasB. The product of the condensation reaction in each FAS-II cycle is a 3-oxoacyl-ACP intermediate. Therefore, this compound can act as a substrate analog to investigate the active site of these critical enzymes.

The presence of a methyl branch at the 9th carbon position makes it a unique tool for exploring the steric constraints of the acyl-binding channel of the condensing enzymes. Understanding how these enzymes accommodate or are inhibited by such branched substrates can provide crucial insights for the rational design of novel inhibitors with improved specificity and potency.

Core Applications:

  • Probing Substrate Specificity: Used in in vitro enzymatic assays to determine the tolerance of KasA and KasB for branched-chain acyl-CoA substrates.

  • Inhibitor Screening: Employed in competitive binding assays to identify inhibitors that specifically block the binding of branched-chain fatty acyl precursors.

  • Mechanistic Studies: Utilized to investigate the mechanism of action of inhibitors that may target the accommodation of unique fatty acid structures within the enzyme's active site.

Data Presentation

Table 1: Key Enzymes of the M. tuberculosis FAS-II System and Their Inhibitors
EnzymeGeneFunction in FAS-II PathwayKnown Inhibitors
β-ketoacyl-ACP synthase IIIfabHInitiates fatty acid elongation by condensing acyl-CoA with malonyl-ACP.Thiolactomycin
β-ketoacyl-ACP reductasemabAReduces the β-keto group of the elongating acyl chain.
β-hydroxyacyl-ACP dehydratasehadA/B/CDehydrates the β-hydroxyacyl-ACP intermediate.Isoxyl, Thiacetazone
Enoyl-ACP reductaseinhAReduces the enoyl-ACP to a saturated acyl-ACP.Isoniazid, Ethionamide, Triclosan
β-ketoacyl-ACP synthase IkasACatalyzes the elongation of the acyl-ACP chain.Thiolactomycin
β-ketoacyl-ACP synthase IIkasBInvolved in the later stages of acyl-ACP chain elongation.Thiolactomycin
Table 2: Hypothetical IC50 Values of FAS-II Inhibitors in the Presence of Different Acyl-CoA Substrates
InhibitorTarget EnzymeIC50 with Palmitoyl-CoA (C16:0)Hypothetical IC50 with this compound
ThiolactomycinKasA5 µM2 µM
Isoniazid (activated)InhA0.5 µM0.5 µM
Compound X (Hypothetical)KasA10 µM50 µM
Compound Y (Hypothetical)KasB8 µM3 µM

Note: The IC50 values for this compound are hypothetical and would need to be determined experimentally. A lower IC50 value suggests a higher potency of the inhibitor.

Experimental Protocols

Protocol 1: In Vitro Assay for KasA/KasB Activity using Radiolabeled Malonyl-CoA

This protocol measures the elongation of an acyl-CoA primer by the condensing enzymes KasA or KasB.

Materials:

  • Purified recombinant KasA or KasB enzyme

  • Acyl-CoA primer (e.g., Palmitoyl-CoA or this compound)

  • [¹⁴C]-Malonyl-CoA

  • Acyl Carrier Protein (ACP)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Scintillation cocktail and counter

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ACP, and the acyl-CoA primer in a microcentrifuge tube.

  • Add the purified KasA or KasB enzyme to the reaction mixture.

  • To test an inhibitor, add the desired concentration of the inhibitor to the reaction mixture and incubate for a specified time.

  • Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA to precipitate the protein and any elongated acyl-ACP products.

  • Filter the reaction mixture through a glass fiber filter to capture the precipitate.

  • Wash the filter with cold TCA to remove any unincorporated [¹⁴C]-Malonyl-CoA.

  • Place the filter in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Protocol 2: Whole-Cell Assay for Mycolic Acid Biosynthesis Inhibition

This protocol assesses the ability of a compound to inhibit the synthesis of mycolic acids in whole mycobacterial cells.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis or M. tuberculosis)

  • Growth medium (e.g., Middlebrook 7H9)

  • [¹⁴C]-Acetic acid

  • Test inhibitor compound

  • Saponification reagent (e.g., 20% tetrabutylammonium (B224687) hydroxide)

  • Esterification reagent (e.g., iodomethane)

  • Solvents for extraction (e.g., dichloromethane, hexane)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Phosphorimager or autoradiography film

Procedure:

  • Grow a mid-log phase culture of mycobacteria.

  • Aliquot the culture into tubes and add the test inhibitor at various concentrations. Include a no-drug control.

  • Add [¹⁴C]-Acetic acid to each tube to radiolabel the newly synthesized fatty acids and mycolic acids.

  • Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

  • Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

  • Perform saponification of the cell pellet to release the fatty acids and mycolic acids.

  • Extract the fatty acids and mycolic acids using an organic solvent.

  • Esterify the extracted acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Spot the extracted FAMEs and MAMEs onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Visualize the separated FAMEs and MAMEs using a phosphorimager or by exposing the plate to autoradiography film. Inhibition of mycolic acid synthesis will be observed as a decrease in the intensity of the MAME bands.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C18) FAS_I->Acyl_CoA Alpha_Branch α-branch (C24-C26) FAS_I->Alpha_Branch FabH FabH Acyl_CoA->FabH FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Meromycolate Meromycolic Acid FAS_II->Meromycolate Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation Alpha_Branch->Pks13 MabA MabA FabH->MabA Condensation HadAB_BC HadAB/BC MabA->HadAB_BC Reduction InhA InhA HadAB_BC->InhA Dehydration KasA_B KasA/B InhA->KasA_B Reduction KasA_B->FAS_II Elongation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Experimental_Workflow_Inhibitor_Screening Start Start: Compound Library Primary_Screen Primary Screen: Whole-Cell Assay (Mycolic Acid Synthesis Inhibition) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: In Vitro Enzymatic Assay (e.g., KasA/B activity with this compound) Hit_Identification->Secondary_Screen Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screen->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing Candidate Drug Candidate In_Vivo_Testing->Candidate Logical_Relationship_Substrate_Analogs Natural_Substrate Natural Substrate (e.g., Palmitoyl-CoA) Enzyme FAS-II Condensing Enzyme (e.g., KasA) Natural_Substrate->Enzyme Synthetic_Analog Synthetic Analog (this compound) Synthetic_Analog->Enzyme Substrate_Specificity Substrate Specificity Information Synthetic_Analog->Substrate_Specificity Competitive_Inhibition Competitive Inhibition Enzyme->Competitive_Inhibition Enzyme->Substrate_Specificity Inhibitor Inhibitor Inhibitor->Enzyme Inhibitor->Competitive_Inhibition

References

Troubleshooting & Optimization

Overcoming instability of 3-Oxo-9-methyldecanoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of 3-Oxo-9-methyldecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly unstable during extraction?

A1: The instability of this compound arises from several structural features:

  • Thioester Bond: The high-energy thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, which cleaves the Coenzyme A moiety.

  • Beta-Keto Group: The 3-oxo (or beta-keto) functionality makes the molecule susceptible to enzymatic degradation by 3-oxoacyl-CoA thiolases. Additionally, if the thioester is hydrolyzed, the resulting beta-keto acid is prone to decarboxylation, especially when heated.

  • Long Acyl Chain: The long carbon chain can be subject to oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways include:

  • Enzymatic Degradation: Primarily mediated by 3-oxoacyl-CoA thiolases, which are enzymes involved in fatty acid metabolism that cleave the bond between the alpha and beta carbons.

  • Chemical Hydrolysis: The thioester bond can be hydrolyzed under acidic or alkaline conditions, yielding Coenzyme A and 3-Oxo-9-methyldecanoic acid.

  • Decarboxylation: Following hydrolysis, the resulting 3-Oxo-9-methyldecanoic acid (a beta-keto acid) can readily lose a molecule of CO2, particularly upon heating.

Q3: At what pH is this compound most stable?

A3: While specific data for this compound is limited, studies on enzymes that metabolize similar compounds, such as 3-ketoacyl-CoA thiolase, suggest that a slightly acidic to neutral pH range is optimal for stability. For instance, some thiolases maintain good activity in a pH range of 5.0 to 9.0.[1] Therefore, maintaining a pH between 6.0 and 7.0 during extraction is a recommended starting point to minimize both acid- and base-catalyzed hydrolysis.

Q4: What is the ideal temperature for extracting and storing this compound?

A4: All extraction steps should be performed on ice (0-4°C) to minimize enzymatic activity and chemical degradation. For short-term storage of extracts, -20°C is recommended. For long-term storage, -80°C is essential to ensure stability. Avoid repeated freeze-thaw cycles. Some enzymes that degrade these molecules can exhibit cold lability, but this is often in the presence of specific salts like KCl.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Degradation during sample homogenization: Enzymatic activity is high in fresh tissue.Immediately flash-freeze tissue in liquid nitrogen after collection. Homogenize the frozen tissue directly in a pre-chilled acidic extraction buffer (e.g., pH 4.5-5.5) to denature degradative enzymes.
Inefficient extraction from the biological matrix: The compound may be tightly bound to proteins or lipids.Use a robust extraction solvent mixture. A common approach for long-chain acyl-CoAs is a two-phase extraction with an organic solvent (e.g., acetonitrile, isopropanol) and an acidic aqueous buffer. Solid-phase extraction (SPE) can also improve recovery.
Hydrolysis of the thioester bond: The pH of the extraction buffer is too high or too low.Maintain the pH of all aqueous solutions between 6.0 and 7.0. Use buffers with sufficient capacity to handle the sample's acidity or alkalinity.
Presence of unexpected peaks in analytical runs (e.g., LC-MS) Formation of degradation products: The peak could correspond to 3-Oxo-9-methyldecanoic acid (from hydrolysis) or a subsequent decarboxylation product.Confirm the identity of the unexpected peaks using mass spectrometry and compare the fragmentation pattern to the expected degradation products. Optimize the extraction protocol to minimize degradation (see solutions for low recovery).
Oxidation of the acyl chain: Exposure to air and light during processing.Work quickly and in a dimly lit environment if possible. Consider adding an antioxidant (e.g., BHT) to the extraction solvents, ensuring it does not interfere with downstream analysis.
Poor reproducibility between replicate extractions Inconsistent sample handling: Variations in the time between sample collection and extraction, or temperature fluctuations.Standardize the entire workflow, from sample collection to the final extraction step. Ensure all samples are treated identically and for the same duration.
Incomplete enzyme inactivation: Insufficiently rapid or thorough homogenization in the inactivation buffer.Ensure the tissue is completely submerged and dispersed in the acidic homogenization buffer immediately upon addition.

Quantitative Data on Stability

ConditionParameterExpected Stability of this compoundRationale
pH < 4LowAcid-catalyzed hydrolysis of the thioester bond.
4 - 6Moderate to HighReduced enzymatic activity and minimal acid/base hydrolysis.
6 - 7.5HighOptimal range for minimizing chemical hydrolysis.
> 8LowBase-catalyzed hydrolysis of the thioester bond.
Temperature -80°CHighStandard for long-term storage of sensitive biomolecules.
-20°CModerateSuitable for short-term storage (days to weeks).
4°CLowSignificant degradation can occur within hours.
Room TemperatureVery LowRapid enzymatic and chemical degradation.
Extraction Solvent Acetonitrile/Isopropanol/Aqueous BufferHighEffective for precipitation of proteins and extraction of acyl-CoAs.
Chloroform/MethanolModerateCan be effective, but the aqueous phase pH must be controlled.

Experimental Protocol: Extraction of this compound from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 1 M perchloric acid with 50 mM N-acetylcysteine (as antioxidant)

  • Neutralization Solution: 2 M KHCO3

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: 50 mM Potassium Phosphate Buffer, pH 6.5

  • SPE Wash Solvent: 50 mM Potassium Phosphate Buffer, pH 6.5

  • SPE Elution Solvent: 50 mM Potassium Phosphate Buffer, pH 6.5 with 40% Acetonitrile

  • LC-MS grade solvents

Procedure:

  • Homogenization:

    • Weigh the frozen tissue (e.g., 100 mg) and grind it to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold Extraction Buffer.

    • Homogenize immediately using a tissue homogenizer on ice.

  • Protein Precipitation and Neutralization:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the supernatant by slowly adding Neutralization Solution until the pH reaches 6.0-7.0 (check with pH paper).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE column by passing 2 mL of Conditioning Solvent.

    • Equilibrate the column by passing 2 mL of Equilibration Solvent.

    • Load the neutralized supernatant onto the SPE column.

    • Wash the column with 2 mL of Wash Solvent to remove unbound contaminants.

    • Elute the this compound with 1 mL of Elution Solvent.

  • Sample Analysis:

    • The eluate can be directly analyzed by LC-MS/MS.

    • Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in acetonitrile/isopropanol).

    • Detection is typically performed using tandem mass spectrometry in negative ion mode, monitoring for the specific precursor and product ions of this compound.

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_key_considerations Key Considerations for Stability Sample Flash-Frozen Tissue Grinding Grind in Liquid N2 Sample->Grinding Homogenization Homogenize in Acidic Buffer (pH 4.5-5.5) Grinding->Homogenization Centrifugation1 Centrifuge (10,000g, 4°C) Homogenization->Centrifugation1 Neutralization Neutralize Supernatant (pH 6.0-7.0) Centrifugation1->Neutralization Centrifugation2 Centrifuge (10,000g, 4°C) Neutralization->Centrifugation2 SPE Solid-Phase Extraction (C18) Centrifugation2->SPE LCMS LC-MS/MS Analysis SPE->LCMS Temp Maintain 0-4°C pH Control pH (6.0-7.0) Speed Work Quickly

Caption: Workflow for the extraction of this compound.

DegradationPathway cluster_degradation Degradation Pathways Molecule This compound Enzymatic Enzymatic Degradation (3-Oxoacyl-CoA Thiolase) Molecule->Enzymatic Cleavage Hydrolysis Chemical Hydrolysis (Acid or Base) Molecule->Hydrolysis Loss of CoA Decarboxylation Decarboxylation (Post-Hydrolysis, Heat) Hydrolysis->Decarboxylation Loss of CO2

Caption: Major degradation pathways of this compound.

References

Improving peak resolution of 3-Oxo-9-methyldecanoyl-CoA in liquid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 3-Oxo-9-methyldecanoyl-CoA in liquid chromatography (LC) experiments.

Troubleshooting Guides

Poor peak resolution for this compound can manifest as broad, tailing, fronting, or split peaks. Below are systematic guides to diagnose and resolve these common issues.

Issue 1: Broad Peaks

Broad peaks can significantly compromise sensitivity and the ability to resolve closely eluting compounds.

Possible Causes and Solutions:

  • High Injection Volume or Concentration: Overloading the column is a common cause of peak broadening.

    • Solution: Systematically reduce the injection volume or dilute the sample.[1][2]

  • Incompatible Injection Solvent: If the sample solvent is stronger (less polar in reverse-phase) than the initial mobile phase, it can lead to distorted and broad peaks.[1][3][4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[1][3]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1]

    • Solution: Use shorter tubing with a smaller internal diameter to connect the components of your HPLC system.[1]

  • Slow Flow Rate: While slower flow rates can sometimes improve resolution, an excessively slow rate can lead to broader peaks due to diffusion.[2][3]

    • Solution: Optimize the flow rate; each column has an optimal linear velocity for best efficiency.[3]

Issue 2: Tailing Peaks

Peak tailing is often observed for polar compounds and can be caused by unwanted secondary interactions with the stationary phase.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

    • Solution 1: Incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to mask silanol groups.[1][5]

    • Solution 2: Add a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to suppress the ionization of silanol groups.[1]

    • Solution 3: Adjust the mobile phase pH to a slightly acidic range (pH 3-5) to improve peak shape for many lipid classes.[1]

  • Column Contamination: Buildup of contaminants from previous injections can lead to active sites that cause tailing.[6]

    • Solution: Flush the column with a strong solvent like isopropanol. If a guard column is used, consider replacing it.[1]

Issue 3: Split Peaks

Split peaks can be perplexing and may indicate a few different problems with the chromatographic system or the sample itself.

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, leading to a disturbed flow path.

    • Solution: Filter all samples and mobile phases. Install an in-line filter between the autosampler and the column.[7] If a blockage is suspected, try reversing and flushing the column (if the manufacturer allows).

  • Injection Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, particularly for early eluting peaks.[1]

    • Solution: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[1]

  • Co-elution: What appears to be a single split peak might be two closely eluting isomers or related compounds.

    • Solution: Adjust the mobile phase gradient, temperature, or even try a different column chemistry to attempt to resolve the two peaks.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for reverse-phase HPLC of this compound?

A1: For reverse-phase separation of long-chain acyl-CoAs like this compound, common mobile phases consist of mixtures of acetonitrile, methanol (B129727), isopropanol, and water.[1] A typical starting point would be a gradient elution with two mobile phases:

  • Mobile Phase A: Water with 5-10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or a mixture of Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

Gradient elution is generally employed, starting with a higher percentage of the aqueous component and gradually increasing the organic solvent content.[1]

Q2: How does column chemistry affect the resolution of this compound?

A2: The choice of column chemistry is critical.

  • C18 columns are the most common choice for reversed-phase separation of hydrophobic molecules like long-chain acyl-CoAs.

  • C8 columns , being less hydrophobic, may provide better peak shape and faster elution if the analyte is too strongly retained on a C18 column.[8]

  • Particle Size: Columns with smaller particle sizes (e.g., < 2 µm for UPLC or < 3 µm for HPLC) provide higher efficiency and narrower peaks, leading to better resolution.[3][8][9]

Q3: Can temperature be used to improve peak resolution?

A3: Yes, adjusting the column temperature can be a useful tool.

  • Increased Temperature: Generally, increasing the column temperature decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation.[9]

  • Temperature Fluctuations: It is crucial to maintain a stable temperature, as fluctuations can cause retention time shifts and affect resolution.[2][6]

Q4: My peak shape is good, but the resolution between this compound and a closely eluting impurity is still poor. What should I do?

A4: When peak shape is optimal but resolution is lacking, the focus should be on increasing the separation factor (α) or the column efficiency (N).

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a ternary mixture of acetonitrile, methanol, and water. Different organic solvents can alter the selectivity of the separation.[9][10]

  • Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Increase Column Length or Decrease Particle Size: Both of these will increase the column efficiency (plate number, N), leading to narrower peaks and better resolution.[9][11]

Data Presentation

Table 1: Hypothetical Effect of Mobile Phase Additives on Peak Shape

Mobile Phase CompositionPeak Asymmetry (Tailing Factor)Peak Width (at half height, sec)
Water/Acetonitrile2.115
Water/Acetonitrile + 0.1% Formic Acid1.512
Water/Acetonitrile + 10mM Ammonium Acetate1.411
Water/Acetonitrile + 0.1% Formic Acid + 10mM Ammonium Acetate1.19

Table 2: Hypothetical Influence of Column Parameters on Resolution

Column TypeParticle Size (µm)Column Length (mm)Resolution (Rs) between this compound and a close eluting peak
C1851501.2
C1831501.6
C181.81001.9
C831501.4

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm or Mass Spectrometry.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

Protocol 2: Column Flushing to Address Contamination
  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min.

  • Flush the column with the following solvents for 30 minutes each:

    • Mobile phase without buffer salts (e.g., Water/Acetonitrile).

    • 100% Isopropanol.

    • 100% Acetonitrile.

    • Mobile phase without buffer salts.

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_actions cluster_end start Poor Peak Resolution problem Assess Peak Shape start->problem broad Broad Peak problem->broad Broad tailing Tailing Peak problem->tailing Tailing split Split Peak problem->split Split action_broad Reduce Injection Volume Match Injection Solvent Minimize Extra-Column Volume broad->action_broad action_tailing Add Mobile Phase Modifiers (Acid/Buffer) Adjust pH Flush Column tailing->action_tailing action_split Filter Sample/Mobile Phase Check for Column Blockage Match Injection Solvent split->action_split end Improved Resolution action_broad->end action_tailing->end action_split->end

Caption: Troubleshooting workflow for poor peak resolution.

Logical_Relationships cluster_factors cluster_parameters cluster_outcome mobile_phase Mobile Phase mp_params Composition (A/B ratio) pH Additives mobile_phase->mp_params column Column col_params Chemistry (C18/C8) Particle Size Dimensions (L x ID) Temperature column->col_params sample Sample sample_params Concentration Solvent Volume sample->sample_params system System system_params Flow Rate Tubing (L x ID) system->system_params outcome Optimal Peak Resolution mp_params->outcome col_params->outcome sample_params->outcome system_params->outcome

Caption: Factors influencing peak resolution in LC.

References

Troubleshooting low yields in the enzymatic synthesis of 3-Oxo-9-methyldecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 3-Oxo-9-methyldecanoyl-CoA.

Troubleshooting Guide: Low Yields

Low yields in the enzymatic synthesis of this compound can arise from various factors, from substrate quality to enzyme stability. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Formation

Potential CauseRecommended Solution
Sub-optimal Reaction Conditions Verify the optimal pH, temperature, and buffer composition for the specific enzymes (Acyl-CoA Synthetase, Polyketide Synthase) being used. These parameters are critical for enzyme activity and stability.
Enzyme Inactivity Confirm the activity of your enzyme stocks. Enzymes can lose activity due to improper storage, handling, or freeze-thaw cycles. It's advisable to use a fresh batch of enzyme or perform a standard activity assay.
Missing or Degraded Cofactors Essential cofactors like Coenzyme A (CoA) and ATP are prone to degradation.[1] Use fresh, high-quality cofactors and consider implementing a cofactor regeneration system to maintain their optimal concentrations throughout the reaction.[2][3][4]
Poor Substrate Quality Impurities in the 9-methyldecanoic acid or other substrates can inhibit the enzyme. Verify the purity of your substrates using appropriate analytical methods (e.g., NMR, GC-MS).
Incorrect Substrate-to-Enzyme Ratio An imbalance in the ratio of substrate to enzyme can lead to inefficient catalysis. Optimize this ratio by systematically varying the concentration of one component while keeping the other constant.

Issue 2: Reaction Starts but Stalls or Proceeds Slowly

Potential CauseRecommended Solution
Substrate Inhibition High concentrations of the initial substrate (9-methyldecanoic acid) or the extender unit (malonyl-CoA) can inhibit the activity of the synthase.[5] Perform substrate titration experiments to identify the optimal concentration range.
Product Inhibition The accumulation of the final product, this compound, may inhibit the enzyme. Consider strategies for in-situ product removal or using a fed-batch approach to maintain low product concentrations.
Enzyme Instability Over Time The enzymes may not be stable under the reaction conditions for the entire duration of the synthesis. Introduce stabilizing agents such as glycerol (B35011) or bovine serum albumin (BSA). Immobilizing the enzyme on a solid support can also enhance its stability.[4]
Depletion of Cofactors ATP and CoA are consumed during the reaction.[6] Ensure a sufficient initial concentration of these cofactors or, for longer reactions, utilize a cofactor regeneration system to maintain their levels.[2][3][4][7][8]

Issue 3: Formation of Undesired Byproducts

Potential CauseRecommended Solution
Enzyme Promiscuity The polyketide synthase may accept incorrect starter or extender units, leading to a mixture of products.[9] Ensure high purity of your substrates. If the issue persists, consider engineering the enzyme to improve its specificity.
Spontaneous Degradation of Product 3-Oxo-acyl-CoA thioesters can be unstable and susceptible to hydrolysis or other degradation pathways.[10] Analyze the reaction mixture at different time points to monitor product stability. Consider immediate purification or derivatization of the product after synthesis.
Side Reactions Non-enzymatic side reactions may occur under the chosen reaction conditions. Analyze the reaction mixture to identify byproducts and adjust parameters like pH or temperature to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely enzymatic pathway for the synthesis of this compound?

A1: The synthesis likely involves a two-step enzymatic process. First, an acyl-CoA synthetase (ACS) activates 9-methyldecanoic acid to form 9-methyldecanoyl-CoA. Second, a polyketide synthase (PKS) catalyzes the condensation of the 9-methyldecanoyl-CoA (starter unit) with one molecule of malonyl-CoA (extender unit) to yield this compound.

Q2: What are the critical cofactors for this synthesis, and why are they important?

A2: The primary cofactors are ATP and Coenzyme A (CoA). ATP provides the energy for the activation of the carboxylic acid by the acyl-CoA synthetase.[6] Coenzyme A is the carrier molecule to which the fatty acid is attached, forming the thioester linkage necessary for the subsequent condensation reaction.[1]

Q3: How can I monitor the progress of the reaction and quantify the yield of this compound?

A3: The reaction progress can be monitored by tracking the consumption of substrates or the formation of the product. Quantification of this compound can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[1][11] Due to the inherent instability of the product, prompt analysis is recommended.

Q4: What are typical starting concentrations for substrates and enzymes?

A4: Optimal concentrations are highly dependent on the specific enzymes used. However, a common starting point for in vitro enzymatic reactions is in the micromolar to low millimolar range for substrates and a catalytic amount of the enzyme (nanomolar to micromolar range). It is crucial to perform optimization experiments to determine the ideal concentrations for your specific system.

Q5: Can the this compound product be unstable?

A5: Yes, 3-oxoacyl-CoA thioesters can be chemically labile and prone to hydrolysis, especially at non-neutral pH or elevated temperatures.[10] It is advisable to handle the product at low temperatures and consider immediate use or storage under conditions that minimize degradation.

Experimental Protocols

Protocol 1: Standard Activity Assay for Acyl-CoA Synthetase

This protocol provides a general method for determining the activity of the acyl-CoA synthetase responsible for activating 9-methyldecanoic acid.

Materials:

  • Enzyme: Purified Acyl-CoA Synthetase

  • Substrates: 9-methyldecanoic acid, Coenzyme A (lithium salt), ATP (disodium salt)

  • Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Other Reagents: MgCl₂, DTT, Bovine Serum Albumin (BSA)

  • Quenching Solution: e.g., 10% (v/v) perchloric acid

  • Analytical equipment: HPLC-UV or HPLC-MS

Procedure:

  • Prepare a reaction master mix containing buffer, MgCl₂, DTT, BSA, CoA, and ATP at desired concentrations.

  • Pre-warm the master mix to the optimal reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA synthetase to the master mix.

  • At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding them to the quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of 9-methyldecanoyl-CoA.

  • Calculate the initial reaction velocity from the linear phase of product formation over time.

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Condensation 9-methyldecanoic_acid 9-methyldecanoic acid ACS Acyl-CoA Synthetase 9-methyldecanoic_acid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS 9-methyldecanoyl_CoA 9-methyldecanoyl-CoA ACS->9-methyldecanoyl_CoA AMP_PPi AMP + PPi ACS->AMP_PPi PKS Polyketide Synthase 9-methyldecanoyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS 3-Oxo-9-methyldecanoyl_CoA This compound PKS->3-Oxo-9-methyldecanoyl_CoA CO2_CoA CO2 + CoA PKS->CO2_CoA

Caption: Enzymatic synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Verify Reaction Conditions (pH, Temp, Buffer) start->check_reaction check_enzyme Assess Enzyme Activity (Fresh stock, Activity Assay) check_reaction->check_enzyme Conditions OK optimize Optimize Reaction Parameters check_reaction->optimize Adjust check_cofactors Check Cofactor Quality & Concentration (Fresh ATP/CoA, Regeneration) check_enzyme->check_cofactors Enzyme Active check_enzyme->optimize Replace/Optimize check_substrates Analyze Substrate Purity & Concentration (Purity check, Titration) check_cofactors->check_substrates Cofactors OK check_cofactors->optimize Replace/Regenerate troubleshoot_stability Investigate Reaction Stability (Inhibition, Enzyme/Product Stability) check_substrates->troubleshoot_stability Substrates OK check_substrates->optimize Purify/Titrate troubleshoot_stability->optimize Stability Addressed troubleshoot_stability->optimize Modify Protocol

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Oxo-9-methyldecanoyl-CoA after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows low purity after purification. What are the common contaminants and how can I remove them?

A1: Low purity is often due to the presence of unreacted starting materials (e.g., Coenzyme A), hydrolyzed product, or other non-polar contaminants.

  • Unreacted Coenzyme A (CoA): CoA has a similar charge and size to the target molecule, making separation difficult. Ion-exchange chromatography can be effective in resolving these two compounds.[1]

  • Hydrolyzed Product: The thioester bond in this compound is susceptible to hydrolysis. It is crucial to maintain a stable pH (around 6.0-7.0) and low temperatures throughout the purification process.

  • Non-polar Contaminants: These can arise from the synthesis reaction. Reversed-phase HPLC is the most effective method for removing non-polar impurities.[2]

Troubleshooting Tip: If you suspect hydrolysis, analyze a small aliquot of your sample using mass spectrometry to check for the presence of the corresponding carboxylic acid.

Q2: I am observing significant loss of my product during purification. What are the potential causes and solutions?

A2: Product loss can occur at various stages, including extraction, chromatography, and sample handling.

  • Inefficient Extraction: Ensure your extraction protocol is optimized for acyl-CoAs. A common method involves quenching the reaction with an acidic solution followed by extraction with an organic solvent like isopropanol.[2]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to glass and plastic surfaces. Using low-adsorption tubes and minimizing sample transfer steps can mitigate this.

  • Instability: As mentioned, the thioester bond is labile. Work quickly and keep samples on ice or at 4°C whenever possible. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[1]

Troubleshooting Workflow: Minimizing Product Loss

G cluster_start Start: Low Product Yield cluster_extraction Extraction Phase cluster_handling Sample Handling cluster_stability Product Stability cluster_end End: Improved Yield start Low Product Yield Observed check_extraction Verify Extraction Efficiency (e.g., spike recovery) start->check_extraction optimize_extraction Optimize Extraction Protocol (e.g., solvent choice, pH) check_extraction->optimize_extraction Inefficient check_adsorption Assess Adsorption to Surfaces check_extraction->check_adsorption Efficient optimize_extraction->check_adsorption use_low_adsorption_ware Use Low-Adsorption Tubes/Plates check_adsorption->use_low_adsorption_ware High Adsorption check_degradation Analyze for Degradation Products (e.g., via LC-MS) check_adsorption->check_degradation Low Adsorption use_low_adsorption_ware->check_degradation control_conditions Maintain Low Temperature and Stable pH check_degradation->control_conditions Degradation Observed end Improved Product Yield check_degradation->end No Degradation control_conditions->end

Caption: Troubleshooting workflow for low product yield.

Q3: How can I best monitor the purification process?

A3: A combination of techniques is recommended for effective monitoring.

  • UV-Vis Spectroscopy: Coenzyme A and its derivatives have a characteristic absorbance at 260 nm. This can be used to track the elution of your compound during chromatography.

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for both monitoring purity and for purification itself. It allows for the separation of the target molecule from closely related impurities.[2]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification of your product and any contaminants based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC

This protocol is adapted from methods for general long-chain acyl-CoA analysis and is suitable for the purification of this compound.[2]

  • Sample Preparation:

    • Lyophilize the crude synthesis reaction mixture to dryness.

    • Reconstitute the sample in a minimal volume of the initial mobile phase (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9).[3]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 4.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient will need to be optimized for your specific compound. A starting point could be 5% to 70% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

    • Immediately place collected fractions on ice.

  • Post-Purification:

    • Analyze the purity of the collected fractions by LC-MS.

    • Pool the pure fractions and lyophilize to obtain the purified product.

Protocol 2: Purification by Ion-Exchange Chromatography

This method is useful for separating this compound from unreacted Coenzyme A.[1]

  • Column Preparation:

    • Pack a column with DEAE-cellulose or a similar anion exchange resin.

    • Equilibrate the column with a low concentration buffer (e.g., 10 mM ammonium (B1175870) formate, pH 5.0).

  • Sample Loading:

    • Dissolve the crude sample in the equilibration buffer and load it onto the column.

  • Elution:

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 10 mM to 1 M ammonium formate).

  • Fraction Analysis and Processing:

    • Monitor the fractions by UV absorbance at 260 nm.

    • Analyze fractions for purity using RP-HPLC.

    • Pool the pure fractions and remove the salt by lyophilization.

Quantitative Data Summary

ParameterReversed-Phase HPLCIon-Exchange ChromatographyReference
Principle of Separation PolarityCharge[1][2]
Typical Mobile Phase Acetonitrile/water with bufferSalt gradient (e.g., Ammonium Formate)[1][2]
Effective For Removing Non-polar impurities, closely related structural analogsCharged impurities (e.g., free CoA)[1][2]
Reported Recovery Can be high (>90%) but is method dependentGenerally high, but salt removal can lead to losses[2]
Intra-assay CV (%) 5-10% for acyl-CoA quantificationNot specified[3]
Inter-assay CV (%) 5-6% for acyl-CoA quantificationNot specified[3]

Logical Relationship Diagram

Purification Strategy Selection

G cluster_paths Purification Pathways start Crude Synthesis Product check_impurities Identify Major Impurities (e.g., via LC-MS) start->check_impurities path1 Predominantly Unreacted CoA Ion-Exchange Chromatography check_impurities->path1 High CoA Content path2 Predominantly Non-Polar Impurities Reversed-Phase HPLC check_impurities->path2 High Non-Polar Content path3 Mix of Impurities Sequential Ion-Exchange and Reversed-Phase Chromatography check_impurities->path3 Complex Mixture end_node Pure this compound path1->end_node path2->end_node path3->end_node

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Enhancing the Recovery of 3-Oxo-9-methyldecanoyl-CoA from Bacterial Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 3-Oxo-9-methyldecanoyl-CoA from bacterial pellets.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

The most critical factors include the efficiency of bacterial cell lysis, prevention of enzymatic and chemical degradation of the target molecule, and the choice of extraction solvents and purification methods. Due to their inherent instability, acyl-CoAs like this compound require rapid processing at low temperatures to minimize degradation.[1]

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

Low recovery can stem from several issues. A systematic approach to troubleshooting is recommended. Key areas to investigate include incomplete cell lysis, degradation of the acyl-CoA, and inefficiencies in the extraction and purification steps.[1] Consider optimizing your cell disruption method and ensuring all steps are performed quickly on ice.[1]

Q3: What is the best method for lysing bacterial cells to extract acyl-CoAs?

The choice of lysis method depends on the bacterial strain. Gram-positive bacteria, with their thick peptidoglycan layer, may require more rigorous methods like bead beating or enzymatic lysis with lysozyme (B549824), often in combination with sonication.[2] For many bacteria, a combination of enzymatic treatment followed by mechanical disruption (e.g., sonication or bead beating) provides efficient cell lysis. It is crucial to perform these steps on ice to prevent sample heating and degradation of the target molecule.

Q4: What are the recommended storage conditions for bacterial pellets and extracts to ensure the stability of this compound?

For long-term storage, bacterial pellets should be flash-frozen in liquid nitrogen and stored at -80°C.[1][3] Extracts containing this compound should also be stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to significant degradation of acyl-CoAs.[1] Ideally, samples should be processed as quickly as possible.[3]

Q5: Which solvents are most effective for extracting this compound?

A combination of organic solvents is typically used to extract long-chain acyl-CoAs. A common and effective mixture includes acetonitrile (B52724) and isopropanol (B130326) in an acidic buffer, such as potassium phosphate (B84403).[1] A mixture of acetonitrile, methanol (B129727), and water (e.g., in a 2:2:1 ratio) has also been reported for the extraction of a broad range of acyl-CoA species.

Q6: Is a purification step necessary after the initial extraction?

Yes, a purification step is highly recommended to remove interfering substances from the crude extract, which can improve the accuracy of quantification and the overall quality of the results. Solid-phase extraction (SPE) is a commonly employed technique for purifying and concentrating acyl-CoAs.[1]

Q7: How can I accurately quantify the concentration of this compound in my samples?

Accurate quantification is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] It is essential to use an appropriate internal standard to account for variations in extraction efficiency and matrix effects.[5][6][7] Odd-chain acyl-CoAs, such as heptadecanoyl-CoA, or isotopically labeled analogs are often used as internal standards.[1][5][8]

Troubleshooting Guides

Problem: Low or No Detectable this compound
Potential Cause Recommended Solution
Inefficient Bacterial Cell Lysis - Ensure complete cell disruption by trying alternative or combined lysis methods (e.g., lysozyme treatment followed by sonication or bead beating).- Optimize the duration and intensity of the lysis procedure.
Degradation of this compound - Maintain low temperatures (on ice or at 4°C) throughout the entire extraction process.[1]- Work quickly to minimize the time between cell harvesting and extraction.- Use fresh, high-purity solvents and freshly prepared buffers.- Consider the addition of protease and phosphatase inhibitors to the lysis buffer.
Suboptimal Extraction Solvent - Experiment with different solvent mixtures. A common starting point is a mixture of acetonitrile and isopropanol in a potassium phosphate buffer.[1]- Ensure the pH of the extraction buffer is suitable for acyl-CoA stability (typically slightly acidic, around pH 4.9-6.7).[1][9]
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the composition and volume of the wash and elution buffers.- Check the flow rate during sample loading, washing, and elution.
Issues with LC-MS/MS Detection - Confirm the mass spectrometer is properly tuned and calibrated.- Optimize the MS/MS parameters (precursor and product ions, collision energy) for this compound. Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[10]- Use a suitable internal standard to normalize for matrix effects and injection volume variations.[6][8]
Problem: Poor Reproducibility Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Handling - Ensure all samples are treated identically throughout the entire procedure.- Standardize the timing of each step, from cell pelleting to final extraction.- Use an automated liquid handling system for solvent addition if available.
Variable Cell Lysis Efficiency - Monitor the efficiency of cell lysis for each sample, for example, by microscopy.- Ensure consistent bead volume and vortexing/sonication time for each sample if using mechanical lysis.
Inconsistent SPE Performance - Use SPE cartridges from the same manufacturing lot.- Ensure a consistent flow rate for all samples during the SPE process.
Matrix Effects in LC-MS/MS - Incorporate a robust internal standard early in the workflow to normalize for variations.[6][7]- Dilute the final extract to minimize matrix suppression, if sensitivity allows.

Data Presentation

Table 1: Comparison of Common Bacterial Cell Lysis Methods

Lysis MethodPrincipleAdvantagesDisadvantages
Sonication High-frequency sound waves cause cavitation, disrupting cell walls.Efficient for many bacteria, quick.Can generate heat, potentially degrading sensitive molecules.[2]
Bead Beating Agitation with small beads mechanically disrupts cell walls.Effective for tough-to-lyse cells, can be performed at low temperatures.Can lead to sample loss and may require optimization of bead size and material.
Enzymatic Lysis (Lysozyme) Lysozyme specifically degrades the peptidoglycan layer of bacterial cell walls.Gentle method, specific for bacterial cells.Less effective for Gram-negative bacteria without co-treatment (e.g., EDTA), can be time-consuming.
Freeze-Thaw Cycles Repeated freezing and thawing cycles cause cell rupture due to ice crystal formation.Simple and does not require specialized equipment.Can be less efficient than other methods and may not be sufficient on its own.

Table 2: Expected Recovery Rates for Long-Chain Acyl-CoAs Using Optimized Protocols

Extraction MethodTypical Recovery RangeNotes
Solvent Extraction with SPE70-90%Recovery can be influenced by the specific acyl-CoA, the complexity of the matrix, and the optimization of the SPE protocol.
Direct Solvent Extraction50-70%Lower recovery is often observed without a purification and concentration step like SPE.

Note: These are typical ranges for long-chain acyl-CoAs and may vary for this compound. It is recommended to determine the recovery rate for your specific experimental conditions using a spiked standard.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Pellets
  • Cell Harvesting: Centrifuge the bacterial culture at 4°C to obtain a cell pellet. Discard the supernatant.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove residual media components. Centrifuge again and discard the supernatant.

  • Cell Lysis (Combined Method):

    • Resuspend the bacterial pellet in ice-cold lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, with lysozyme).

    • Incubate on ice for the recommended time for your bacterial strain.

    • Perform sonication on ice or bead beating at 4°C to ensure complete cell disruption.

  • Solvent Extraction:

    • Add a 3-fold volume of an ice-cold extraction solvent mixture (e.g., acetonitrile:isopropanol, 1:1 v/v) containing a known amount of internal standard (e.g., heptadecanoyl-CoA).

    • Vortex vigorously for 5 minutes at 4°C.

  • Phase Separation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying: Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Purification
  • Column Conditioning: Condition a weak anion exchange SPE column with methanol followed by water.

  • Equilibration: Equilibrate the column with an appropriate buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Sample Loading: Load the reconstituted extract onto the SPE column.

  • Washing: Wash the column with a series of buffers to remove unbound contaminants. A common wash sequence includes a low percentage of organic solvent in an aqueous buffer.

  • Elution: Elute the bound acyl-CoAs with a suitable elution buffer, which typically has a higher ionic strength or a different pH to disrupt the interaction with the stationary phase.

  • Drying and Reconstitution: Dry the eluted fraction and reconstitute in the final analysis solvent.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest Bacterial Pellets Wash Wash with PBS Harvest->Wash Lysis Cell Lysis (Enzymatic + Mechanical) Wash->Lysis Solvent_Extraction Solvent Extraction (Acetonitrile/Isopropanol) Lysis->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant LC_MS LC-MS/MS Analysis SPE->LC_MS

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Workflow Start Low Recovery of This compound Check_Lysis Is Cell Lysis Complete? Start->Check_Lysis Optimize_Lysis Optimize Lysis Method (e.g., combine methods, increase duration) Check_Lysis->Optimize_Lysis No Check_Degradation Are Samples Kept Cold and Processed Quickly? Check_Lysis->Check_Degradation Yes Optimize_Lysis->Check_Lysis Improve_Handling Improve Sample Handling (work on ice, minimize time) Check_Degradation->Improve_Handling No Check_Extraction Is the Extraction Protocol Optimal? Check_Degradation->Check_Extraction Yes Improve_Handling->Check_Degradation Optimize_Extraction Optimize Solvents and SPE (e.g., different solvent ratios, check SPE conditions) Check_Extraction->Optimize_Extraction No Check_Detection Are LC-MS/MS Parameters Correct? Check_Extraction->Check_Detection Yes Optimize_Extraction->Check_Extraction Optimize_Detection Optimize MS Parameters and Use Internal Standard Check_Detection->Optimize_Detection No Success Improved Recovery Check_Detection->Success Yes Optimize_Detection->Check_Detection

Caption: Troubleshooting decision tree for low recovery of this compound.

PKS_Pathway Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Enzyme Complex Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Iterative Condensation Polyketide_Chain->PKS Release Thioesterase Domain Polyketide_Chain->Release Product This compound (or precursor) Release->Product

Caption: Simplified signaling pathway for polyketide biosynthesis.

References

Validation & Comparative

Validation of 3-Oxo-9-methyldecanoyl-CoA as a biomarker for M. tuberculosis infection.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The accurate and rapid diagnosis of Mycobacterium tuberculosis (M. tuberculosis) infection remains a critical global health challenge. While traditional diagnostic methods have limitations, the identification of specific biomarkers offers a promising avenue for the development of novel, more effective diagnostic tools. This guide explores the potential of 3-Oxo-9-methyldecanoyl-CoA as a biomarker and provides a comparative analysis of its standing against other established and emerging biomarkers for M. tuberculosis infection.

This compound: A Metabolite in Focus

This compound is an intermediate in the cholesterol catabolism pathway of M. tuberculosis. The bacterium utilizes host cholesterol as a carbon and energy source, a process crucial for its survival and pathogenesis. While its role within the metabolic machinery of M. tuberculosis is established, its validation as a diagnostic biomarker for infection is not yet documented in publicly available research. The presence of this molecule is indicative of the bacterium's metabolic activity, suggesting its potential as a biomarker. However, comprehensive studies to evaluate its sensitivity, specificity, and overall diagnostic accuracy are currently lacking.

Comparative Analysis of Leading Biomarkers

To provide a clear perspective, this section compares the performance of several well-researched biomarkers for M. tuberculosis infection. The data presented is a synthesis of findings from multiple validation studies.

Host-Response Biomarkers: The Body's Reaction to Infection

Host-response biomarkers are molecules produced by the human body in response to an M. tuberculosis infection.

Table 1: Performance of Host-Response Biomarkers for Active Tuberculosis Diagnosis

BiomarkerMethodologySensitivitySpecificityKey Findings
C-Reactive Protein (CRP) ELISA84% - 93%[1][2][3][4][5]60% - 62%[1][2][3][4][5]High sensitivity in outpatients, but lower specificity, especially in hospitalized patients.[2][4] Performance can vary with geographical location and HIV status.[1][5]
Interferon-gamma-induced protein 10 (IP-10) ELISA / Release Assay80% - 86%[6][7]88% - 97%[6][7][8]Shows comparable or even superior performance to traditional IFN-γ release assays, particularly in children and immunocompromised individuals.[9][10]
Host Gene Signatures (e.g., Sweeney3, 11-gene signature) Microarray / qRT-PCR>90% (some signatures)[11][12][13][14]>70% (some signatures)[11][12][13][14]Several multi-gene signatures meet the WHO's target product profiles for a non-sputum-based triage test.[11][12] The Sweeney3 signature has shown robust performance across various datasets.[13]
Mycobacterial Biomarkers: Direct Detection of the Pathogen

These biomarkers are components of the M. tuberculosis bacterium itself.

Table 2: Performance of a Mycobacterial Protein Biomarker

BiomarkerMethodologySensitivitySpecificityKey Findings
Rv1681 Protein Capture ELISA44%[15][16]95.2% (in TB-ruled out subjects)[15]Detected in the urine of patients with active pulmonary TB. While specificity is high, sensitivity in this study was moderate.[15][16][17][18]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are fundamental for the validation and comparison of biomarkers.

C-Reactive Protein (CRP) ELISA Protocol

This protocol outlines the general steps for the quantitative determination of CRP in human serum or plasma using a sandwich ELISA kit.

  • Sample Preparation:

    • Collect blood specimens and separate the serum or plasma.

    • Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods.[19]

    • Patient samples and controls are typically diluted (e.g., 100-fold) with a sample diluent.[19]

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the wells of a microplate pre-coated with anti-CRP antibodies.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[19]

    • Wash the wells multiple times with a wash buffer.[19]

    • Add 100 µL of an enzyme-conjugated anti-CRP antibody (e.g., HRP-conjugate) to each well.[20]

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature.[19][21]

    • Wash the wells again to remove unbound conjugate.[21]

    • Add 100 µL of a chromogenic substrate (e.g., TMB).[20]

    • Incubate in the dark for a specified time (e.g., 10-15 minutes).[20]

    • Add 50 µL of a stop solution to terminate the reaction.[19]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the CRP concentration in the samples by interpolating their absorbance values on the standard curve. The final concentration is calculated by multiplying the interpolated value by the dilution factor.[19]

Interferon-Gamma (IFN-γ) Release Assay (IGRA) - QuantiFERON-TB Gold Plus (QFT-Plus)

The QFT-Plus is a widely used indirect test for M. tuberculosis infection.

  • Blood Collection:

    • Collect 1 mL of whole blood into each of the four QFT-Plus tubes (Nil, TB1, TB2, and Mitogen).[22][23][24]

    • Alternatively, collect at least 5 mL of blood in a single lithium-heparin tube.[25]

  • Incubation:

    • Thoroughly shake the tubes to ensure the antigens coated on the tube walls are dissolved.

    • Incubate the tubes upright at 37°C for 16 to 24 hours.[22][23][25]

  • Plasma Separation:

    • After incubation, centrifuge the tubes to separate the plasma.

  • IFN-γ ELISA:

    • Perform an ELISA on the harvested plasma to measure the concentration of IFN-γ.

    • The procedure is similar to a standard sandwich ELISA, using anti-IFN-γ coated plates, a conjugated secondary antibody, and a substrate for detection.

  • Interpretation of Results:

    • The amount of IFN-γ is quantified in IU/mL.

    • The test result is interpreted by comparing the IFN-γ response in the antigen tubes (TB1 and TB2) to the Nil (negative control) tube. The Mitogen tube serves as a positive control for immune competency.[22]

Visualizing the Pathways and Processes

Diagrams can provide a clearer understanding of complex biological and experimental workflows.

Simplified Cholesterol Catabolism in M. tuberculosis HostCholesterol Host Cholesterol MetabolicPathway Series of Enzymatic Reactions HostCholesterol->MetabolicPathway Oxo9MDCoA This compound MetabolicPathway->Oxo9MDCoA EnergyCarbon Energy & Carbon Source Oxo9MDCoA->EnergyCarbon General Workflow for Biomarker Validation Discovery Biomarker Discovery (e.g., Proteomics, Transcriptomics) AssayDev Assay Development & Optimization (e.g., ELISA, PCR) Discovery->AssayDev AnalyticalVal Analytical Validation (Precision, Linearity, etc.) AssayDev->AnalyticalVal ClinicalVal Clinical Validation (Case-Control & Cohort Studies) AnalyticalVal->ClinicalVal PerformanceEval Performance Evaluation (Sensitivity, Specificity, ROC analysis) ClinicalVal->PerformanceEval

References

Comparative analysis of 3-Oxo-9-methyldecanoyl-CoA levels in different mycobacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the intricacies of fatty acid metabolism in mycobacteria, with a focus on the role and comparative context of 3-oxo-acyl-CoA intermediates.

While direct quantitative data for 3-Oxo-9-methyldecanoyl-CoA levels across different mycobacterial strains remain elusive in current literature, a comparative analysis of the broader metabolic pathways in which this and similar molecules participate offers valuable insights. This guide synthesizes information on the lipid metabolism of key mycobacterial species, particularly Mycobacterium tuberculosis and the model organism Mycobacterium smegmatis, to infer the likely differences in the flux and processing of 3-oxo-acyl-CoA intermediates.

Introduction to Mycobacterial Lipid Metabolism

Mycobacteria possess a unique and complex lipid-rich cell wall that is crucial for their survival, pathogenesis, and resistance to antibiotics. The biosynthesis and degradation of fatty acids are central to the biology of these organisms. 3-oxo-acyl-CoA esters are key intermediates in both fatty acid synthesis (FAS) and degradation (beta-oxidation). The levels of these intermediates are tightly regulated and reflect the metabolic state of the bacterium. Differences in the genetic makeup and physiological roles of various mycobacterial strains suggest significant variations in their lipid metabolic profiles.

Comparative Insights into Fatty Acid Metabolism

While specific levels of this compound are not documented, we can infer potential differences by examining the broader lipid metabolism of different mycobacterial strains.

FeatureMycobacterium tuberculosisMycobacterium smegmatisReference
Primary Carbon Source in vivo Host-derived lipids (fatty acids and cholesterol)Can utilize a wider range of carbon sources[1]
Fatty Acid Synthase (FAS-I) Products Primarily C16-C18 and C24-C26 acyl-CoAsPrimarily C16-C18 and C24 acyl-CoAs[2]
Mycolic Acid Chain Length Longer (C70-C90)Shorter[3]
Cholesterol Catabolism Possesses extensive machinery for cholesterol degradation, crucial for pathogenesisCan also metabolize cholesterol, but not as critical for its lifestyle[4][5]
Growth Rate SlowFast[6]
Pathogenicity HighNon-pathogenic[6]

These fundamental differences in metabolism suggest that the pool of acyl-CoA precursors, and by extension the 3-oxo-acyl-CoA intermediates, will vary significantly between these species. For instance, the reliance of M. tuberculosis on host fatty acids implies a greater flux through the beta-oxidation pathway, which would directly involve 3-oxo-acyl-CoA intermediates.

Experimental Protocols

The quantification of short-lived metabolic intermediates like this compound is technically challenging. A general workflow for the analysis of acyl-CoA esters in mycobacteria is outlined below.

Experimental Workflow: Quantification of Acyl-CoA Esters in Mycobacteria

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis culture Mycobacterial Culture (e.g., M. tuberculosis H37Rv, M. smegmatis mc²155) harvest Cell Harvesting (Centrifugation) culture->harvest quench Metabolic Quenching (e.g., Cold Methanol) harvest->quench lysis Cell Lysis (e.g., Bead Beating) quench->lysis extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) lysis->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General workflow for the extraction and quantification of acyl-CoA esters from mycobacterial cultures.

Methodology:

  • Cell Culture and Harvesting: Mycobacterial strains are cultured under defined conditions. Cells are harvested in the mid-logarithmic phase of growth by centrifugation.

  • Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state, the cell pellet is immediately quenched, often using a cold solvent like methanol.

  • Cell Lysis: The quenched cells are lysed to release intracellular metabolites. Mechanical disruption, such as bead beating, is commonly employed for the tough mycobacterial cell wall.

  • Extraction: Acyl-CoA esters are extracted from the cell lysate. Solid-phase extraction (SPE) is a frequently used technique for the selective isolation and concentration of these molecules.

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated and detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the identification and quantification of individual acyl-CoA species.

  • Data Analysis: The data from the LC-MS/MS is processed to identify and quantify the target acyl-CoA molecules, often by comparison to stable isotope-labeled internal standards.

Signaling and Metabolic Pathways

The metabolism of 3-oxo-acyl-CoAs is embedded within the central fatty acid metabolism of mycobacteria. The following diagram illustrates the central role of these intermediates in both synthesis and degradation pathways.

Central Role of 3-Oxo-Acyl-CoA in Mycobacterial Fatty Acid Metabolism

fatty_acid_metabolism cluster_fas1 Fatty Acid Synthesis I (FAS-I) cluster_beta_ox Beta-Oxidation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas1_enzyme FAS-I Complex malonyl_coa->fas1_enzyme acyl_coa_pool Acyl-CoA Pool (C16-C26) fas1_enzyme->acyl_coa_pool three_oxo 3-Oxo-Acyl-CoA fas1_enzyme->three_oxo Reduction exogenous_fa Exogenous Fatty Acids activated_fa Fatty Acyl-CoA exogenous_fa->activated_fa FadD beta_ox_cycle Beta-Oxidation Cycle activated_fa->beta_ox_cycle beta_ox_cycle->beta_ox_cycle Cycle Shortens by C2 acetyl_coa_out Acetyl-CoA beta_ox_cycle->acetyl_coa_out three_oxo->beta_ox_cycle Thiolysis

Caption: Simplified diagram showing 3-oxo-acyl-CoA as a key intermediate in both fatty acid synthesis and beta-oxidation.

In the context of fatty acid synthesis, a 3-oxo-acyl-ACP (acyl carrier protein) intermediate is reduced to form a saturated acyl-ACP, which is then elongated. In beta-oxidation, a fatty acyl-CoA is oxidized to a 3-oxo-acyl-CoA, which is then cleaved to release acetyl-CoA and a shortened acyl-CoA. The balance between these pathways is crucial for the bacterium and is influenced by the availability of carbon sources and the physiological state of the cell.

Conclusion

Direct comparative data on this compound levels in different mycobacterial strains is currently unavailable. However, by understanding the broader context of their distinct lipid metabolisms, researchers can make informed hypotheses. The pathogenic species M. tuberculosis, with its reliance on host lipids, likely maintains a different flux and steady-state concentration of beta-oxidation intermediates, including 3-oxo-acyl-CoAs, compared to the fast-growing, non-pathogenic M. smegmatis. Future lipidomics studies employing sensitive mass spectrometry techniques will be crucial to directly measure these intermediates and further elucidate the metabolic differences between mycobacterial species, potentially revealing novel targets for therapeutic intervention.

References

A Comparative Analysis of the Enzymatic Kinetics of Substrates Analogous to 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of various substrates analogous to 3-Oxo-9-methyldecanoyl-CoA, focusing on their interaction with acyl-CoA dehydrogenases (ACADs). These enzymes catalyze the initial, rate-limiting step in mitochondrial fatty acid β-oxidation. Understanding the substrate specificity and kinetic parameters of these enzymes is crucial for research into metabolic disorders and for the development of targeted therapeutic agents.

Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity

Acyl-CoA dehydrogenases are a class of flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA thioesters.[1] This family of enzymes is broadly categorized based on their specificity for the chain length of the fatty acyl-CoA substrate: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[2] Additionally, specialized ACADs are involved in the catabolism of branched-chain amino acids, such as isobutyryl-CoA dehydrogenase (IBD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[3][4]

The substrate this compound is a β-keto acyl-CoA with a methyl branch, suggesting its metabolism is handled by ACADs with a preference for branched-chain substrates. The efficiency with which these enzymes process various analogous substrates can be quantified by comparing their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Comparative Enzymatic Kinetics

The following table summarizes the kinetic parameters of 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum mitochondria with various acyl-CoA substrates. This enzyme serves as a model for understanding the metabolism of branched-chain fatty acids.

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)
2-Methylbutyryl-CoA181.62
2-Methylvaleryl-CoA211.58
Butyryl-CoANot determinedLow activity
Valeryl-CoANot determinedLow activity
Octanoyl-CoANot determinedLow activity
Propionyl-CoANo activityNo activity
Isobutyryl-CoANo activityNo activity
Isovaleryl-CoANo activityNo activity
Palmitoyl-CoANo activityNo activity

Data sourced from Komori et al. (1995).[5]

As the data indicates, the 2-methyl branched-chain acyl-CoA dehydrogenase exhibits a clear preference for 2-methyl-branched substrates, with similar high affinity and catalytic efficiency for both 2-methylbutyryl-CoA and 2-methylvaleryl-CoA.[5] The enzyme shows significantly lower activity with straight-chain acyl-CoAs and no detectable activity with other branched-chain or long-chain substrates.[5]

Experimental Protocols

The determination of the kinetic parameters presented above typically involves specific enzyme assays. The following are detailed methodologies for key experiments in this area.

Purification of 2-Methyl Branched-Chain Acyl-CoA Dehydrogenase

Source: Mitochondria from the nematode Ascaris suum.

Protocol:

  • Isolate mitochondria from the source tissue by differential centrifugation.

  • Solubilize the mitochondrial membrane with a suitable detergent (e.g., sodium cholate).

  • Subject the solubilized protein fraction to a series of column chromatography steps, including:

    • DEAE-Sepharose ion-exchange chromatography.

    • Hydroxyapatite chromatography.

    • Gel filtration chromatography (e.g., using Sephacryl S-300).

  • Monitor enzyme activity throughout the purification process using an appropriate assay (see below).

  • Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The purified enzyme should appear as a single protein band with a molecular weight of approximately 42,500 Da.[5]

Acyl-CoA Dehydrogenase Activity Assay (Ferricenium Assay)

This spectrophotometric assay measures the reduction of ferricenium hexafluorophosphate (B91526), which serves as an artificial electron acceptor.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

  • Substrate Stock Solution: Acyl-CoA substrates dissolved in water.

  • Ferricenium Hexafluorophosphate Stock Solution: Dissolved in water.

  • Purified Acyl-CoA Dehydrogenase.

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the acyl-CoA substrate at various concentrations.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately add the ferricenium hexafluorophosphate solution to the reaction mixture.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the initial reaction velocity from the linear portion of the absorbance change over time.

  • Determine the Km and Vmax values by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using a non-linear regression analysis.

Visualizations

Mitochondrial β-Oxidation Pathway

The following diagram illustrates the central role of acyl-CoA dehydrogenases in the initial step of the mitochondrial fatty acid β-oxidation spiral.

beta_oxidation cluster_0 Mitochondrial β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Acetyl_CoA_out Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_out Shortened_Acyl_CoA->Fatty_Acyl_CoA To next cycle

Caption: Overview of the four enzymatic steps of the mitochondrial β-oxidation spiral.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of an acyl-CoA dehydrogenase.

experimental_workflow cluster_1 Enzyme Purification cluster_2 Kinetic Assay cluster_3 Data Analysis Mitochondria_Isolation Mitochondria Isolation Solubilization Membrane Solubilization Mitochondria_Isolation->Solubilization Chromatography Column Chromatography Solubilization->Chromatography Purity_Assessment Purity Assessment (SDS-PAGE) Chromatography->Purity_Assessment Assay_Setup Prepare Reaction Mixture (Buffer, Substrate) Purity_Assessment->Assay_Setup Purified Enzyme Reaction_Initiation Add Purified Enzyme Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Monitoring Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities Data_Acquisition->Data_Analysis Michaelis_Menten Fit Data to Michaelis-Menten Equation Data_Analysis->Michaelis_Menten Determine_Parameters Determine Km and Vmax Michaelis_Menten->Determine_Parameters

Caption: Workflow for the purification and kinetic characterization of acyl-CoA dehydrogenase.

References

Comparative Guide to CRISPRi-Mediated Knockdown of Genes in 3-Oxo-9-Methyldecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricacies of fatty acid metabolism, particularly the pathways involving intermediates like 3-Oxo-9-methyldecanoyl-CoA, precise tools for gene silencing are indispensable. This guide provides a comparative overview of CRISPR interference (CRISPRi) for knocking down key genes in this metabolic pathway, with a focus on Escherichia coli as a model organism. We compare CRISPRi with alternative technologies and provide supporting data and detailed experimental protocols for researchers in genetics, microbiology, and drug development.

Introduction to this compound Metabolism

This compound is an intermediate in the β-oxidation of fatty acids. This metabolic process is a major pathway for energy production in many organisms. In E. coli, the fad (fatty acid degradation) regulon governs the breakdown of fatty acids. Key enzymes in this pathway include acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. The genes fadA and fadB encode a multifunctional enzyme complex, with FadB possessing hydratase and dehydrogenase activities, and FadA acting as a thiolase that cleaves the 3-ketoacyl-CoA intermediate.

Comparison of Gene Knockdown Technologies

CRISPRi has emerged as a powerful tool for gene silencing, offering several advantages over traditional methods like RNA interference (RNAi). Below is a comparison of CRISPRi with other gene knockdown technologies.

FeatureCRISPRi (dCas9-KRAB)RNAi (siRNA/shRNA)TALENs (Repressor Domain)
Mechanism Transcriptional repression by sterically hindering RNA polymerase binding or elongation.[1]Post-transcriptional gene silencing through mRNA degradation.[2]Transcriptional repression by a custom DNA-binding protein fused to a repressor domain.
Target DNA (promoter or coding region)mRNA in the cytoplasm[2]DNA (promoter region)
Specificity High, with minimal off-target effects reported in many systems.Can have significant off-target effects due to partial sequence complementarity.High, requires two independent binding events.
Efficiency Can achieve high levels of knockdown, often exceeding 90%.[3]Variable efficiency, often incomplete knockdown.[3]Generally lower efficiency compared to CRISPRi.
Reversibility Reversible, dependent on the expression of dCas9 and sgRNA.[1]Transient (siRNA) or stable (shRNA), but knockdown effect can be reversible.Can be designed for reversible expression.
Multiplexing Easily multiplexed by delivering multiple sgRNAs.Can be challenging to multiplex effectively.Difficult to multiplex due to the need for unique protein design for each target.

Performance Data: CRISPRi vs. RNAi for Fatty Acid Metabolism Genes

While direct comparative studies on the knockdown of fadA and fadB using both CRISPRi and RNAi are limited, data from other genes involved in metabolic pathways can provide insights into the expected efficiencies.

Gene TargetOrganismTechnologyKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
lacZE. coliCRISPRi>99%~95%Fictionalized Data
lacZE. coliRNAi (antisense RNA)~70-80%~60-75%Fictionalized Data
fadAE. coliCRISPRiEstimated >95%Estimated >90%Based on typical CRISPRi efficiency in E. coli
fadBE. coliCRISPRiEstimated >95%Estimated >90%Based on typical CRISPRi efficiency in E. coli

Note: The data for lacZ is presented as a representative example of typical knockdown efficiencies in E. coli. The efficiencies for fadA and fadB are estimations based on the high efficiency of CRISPRi observed in various bacterial studies.

Experimental Protocols

CRISPRi-Mediated Knockdown of fadA in E. coli

This protocol describes the steps for creating a CRISPRi system to knockdown the fadA gene in E. coli.

1. sgRNA Design for fadA

  • Target Selection: Identify the promoter region or the 5' end of the coding sequence of the fadA gene in the E. coli genome. For CRISPRi, targeting the non-template strand is generally more effective.

  • PAM Site: Locate a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9) within the target region.

  • sgRNA Sequence: The 20 nucleotides upstream of the PAM sequence will serve as the protospacer for the sgRNA.

  • Off-Target Analysis: Use online tools such as Benchling or CHOPCHOP to check for potential off-target binding sites in the E. coli genome.

2. Plasmid Construction

  • Clone the designed sgRNA sequence into a suitable expression vector. This vector should contain a constitutive or inducible promoter to drive sgRNA expression.

  • A separate plasmid expressing a catalytically inactive Cas9 (dCas9) fused to a repressor domain like KRAB (for eukaryotic systems) or a dCas9 alone for steric hindrance in bacteria is required. Plasmids co-expressing both dCas9 and the sgRNA are also available.

3. Transformation of E. coli

  • Prepare competent E. coli cells (e.g., DH5α for cloning, or a specific strain for the experiment).

  • Transform the competent cells with the dCas9 and sgRNA expression plasmids using heat shock or electroporation.

  • Select for transformed cells on agar (B569324) plates containing the appropriate antibiotics.

4. Induction of CRISPRi System (if using an inducible promoter)

  • Grow a culture of the transformed E. coli.

  • Induce the expression of dCas9 and/or sgRNA by adding the appropriate inducer (e.g., IPTG for the lac promoter, anhydrotetracycline (B590944) for the tet promoter) to the culture medium.

5. Verification of Knockdown

  • RNA Level (qRT-PCR):

    • Harvest E. coli cells before and after induction.

    • Extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) with primers specific for fadA and a housekeeping gene (e.g., rrsA) to determine the relative mRNA levels.

  • Protein Level (Western Blot):

    • Harvest E. coli cells and prepare protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for FadA and a loading control antibody (e.g., anti-GroEL).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Quantify band intensities to determine the relative protein levels.

Visualizations

Signaling Pathway: CRISPRi Mechanism

CRISPRi_Mechanism CRISPRi-Mediated Transcriptional Repression cluster_0 CRISPRi Complex Assembly cluster_1 Target Recognition and Repression dCas9 dCas9 protein sgRNA sgRNA dCas9->sgRNA binds DNA Target Gene (e.g., fadA) dCas9->DNA blocks RNAP sgRNA->DNA guides to target Promoter Promoter RNAP RNA Polymerase RNAP->Promoter binds mRNA mRNA transcript RNAP->mRNA transcribes

Caption: Mechanism of CRISPRi transcriptional repression.

Experimental Workflow: CRISPRi Knockdown

CRISPRi_Workflow Experimental Workflow for CRISPRi Knockdown cluster_design 1. Design cluster_experiment 2. Experiment cluster_analysis 3. Analysis sgRNA_design sgRNA Design for Target Gene (fadA) plasmid_construction Plasmid Construction (dCas9 & sgRNA) sgRNA_design->plasmid_construction transformation Transformation of E. coli plasmid_construction->transformation induction Induction of CRISPRi System transformation->induction rna_extraction RNA Extraction induction->rna_extraction protein_extraction Protein Extraction induction->protein_extraction qRT_PCR qRT-PCR Analysis rna_extraction->qRT_PCR western_blot Western Blot Analysis protein_extraction->western_blot

Caption: Workflow for CRISPRi-mediated gene knockdown.

References

A Comparative Guide to the Quantification of 3-Oxo-9-methyldecanoyl-CoA: LC-MS/MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-CoA species is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, for the specific analysis of 3-Oxo-9-methyldecanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism.

Experimental Protocols

A clear understanding of the experimental procedures is essential for evaluating and implementing these analytical methods. The following sections detail the typical workflows for both LC-MS/MS and enzymatic assays for the analysis of 3-oxo-acyl-CoAs.

LC-MS/MS Protocol for this compound

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of a wide range of metabolites, including acyl-CoAs.

1. Sample Preparation (Protein Precipitation)

  • Objective: To extract acyl-CoAs from biological matrices and remove proteins that can interfere with the analysis.

  • Procedure:

    • Homogenize tissue samples or cell pellets in a cold buffer.

    • Add a 10% ice-cold solution of 5-sulfosalicylic acid (SSA) to the homogenate.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other molecules in the extract.

  • Typical Parameters:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify this compound.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion of this compound.

    • Collision Energy: Optimized for the specific precursor-product ion transition.

Enzymatic Assay Protocol for this compound (Based on 3-Ketoacyl-CoA Thiolase Activity)

Enzymatic assays provide a functional measure of the analyte and can be performed using standard laboratory equipment like a spectrophotometer or a fluorometer. This protocol is based on the activity of 3-ketoacyl-CoA thiolase, which catalyzes the cleavage of 3-oxoacyl-CoAs.

1. Reaction Principle

The assay measures the decrease in the concentration of the 3-oxoacyl-CoA substrate or the formation of one of the products, typically through a coupled reaction that produces a chromogenic or fluorogenic substance. A common method involves monitoring the decrease in NADH absorbance at 340 nm in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase. However, a more direct approach for 3-ketoacyl-CoA is to measure the cleavage reaction catalyzed by 3-ketoacyl-CoA thiolase. The disappearance of the 3-ketoacyl-CoA can be monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the beta-keto thioester in the presence of Mg2+.

2. Assay Components

  • Reaction Buffer: Typically a Tris-HCl or potassium phosphate (B84403) buffer at a physiological pH (e.g., pH 8.0).

  • Coenzyme A (CoA): As a substrate for the thiolase reaction.

  • Magnesium Chloride (MgCl2): To promote the formation of the enolate ion for spectrophotometric detection.

  • 3-Ketoacyl-CoA Thiolase: The enzyme that catalyzes the reaction.

  • Sample: The extract containing this compound.

3. Assay Procedure (Spectrophotometric)

  • Prepare a reaction mixture containing the buffer, MgCl2, and CoA in a quartz cuvette.

  • Add the sample extract to the reaction mixture.

  • Initiate the reaction by adding a known amount of 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

  • The rate of decrease in absorbance is proportional to the concentration of this compound in the sample.

Data Presentation: A Comparative Analysis

The choice of analytical method often depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS and enzymatic assays for the analysis of short- to medium-chain acyl-CoAs.

FeatureLC-MS/MSEnzymatic Assay
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)Moderate to High (dependent on enzyme specificity)
Sensitivity Very High (typically low nM to pM range)Moderate (typically µM to high nM range)
Linearity Wide dynamic range (typically 3-4 orders of magnitude)Narrower dynamic range
Precision High (CV < 15%)Moderate (CV can be < 20%)
Accuracy High (typically within 15% of the true value)Moderate to High (can be affected by interfering substances)
Throughput Moderate to High (with autosampler)High (suitable for plate-based formats)
Multiplexing Yes (can measure multiple acyl-CoAs simultaneously)No (typically measures one analyte or a class of compounds)
Cost (Instrument) HighLow
Cost (Per Sample) ModerateLow
Expertise Required HighModerate

Mandatory Visualization

To further clarify the methodologies and their comparative aspects, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Quantification cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., SSA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS LC-MS/MS Path Enzymatic_Assay Enzymatic Assay Supernatant_Collection->Enzymatic_Assay Enzymatic Path Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Enzymatic_Assay->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Results Quantification->Results

Caption: Experimental Workflow for Quantification.

Comparison of LC-MS/MS and Enzymatic Assays cluster_lcms_pros Advantages of LC-MS/MS cluster_lcms_cons Disadvantages of LC-MS/MS cluster_enzymatic_pros Advantages of Enzymatic Assay cluster_enzymatic_cons Disadvantages of Enzymatic Assay LC_MS_MS LC-MS/MS High_Specificity High Specificity LC_MS_MS->High_Specificity High_Sensitivity High Sensitivity LC_MS_MS->High_Sensitivity Multiplexing Multiplexing Capability LC_MS_MS->Multiplexing High_Cost High Instrument Cost LC_MS_MS->High_Cost High_Expertise Requires High Expertise LC_MS_MS->High_Expertise Enzymatic_Assay Enzymatic Assay Low_Cost Low Cost Enzymatic_Assay->Low_Cost High_Throughput High Throughput Enzymatic_Assay->High_Throughput Functional_Data Provides Functional Data Enzymatic_Assay->Functional_Data Lower_Specificity Lower Specificity Enzymatic_Assay->Lower_Specificity Lower_Sensitivity Lower Sensitivity Enzymatic_Assay->Lower_Sensitivity Single_Analyte Typically Single Analyte Enzymatic_Assay->Single_Analyte

Caption: Methodological Comparison.

Conclusion

Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of this compound. The choice between the two methods should be guided by the specific research question, available resources, and the required analytical performance.

  • LC-MS/MS is the method of choice when high sensitivity, high specificity, and the ability to measure multiple analytes simultaneously are required. It is ideal for discovery-based research and for studies where precise and accurate quantification of low-abundance species is critical.

  • Enzymatic assays are well-suited for high-throughput screening, routine analysis, and studies where cost and ease of use are major considerations. They provide a measure of the functional activity of the analyte, which can be a significant advantage in certain contexts.

For a comprehensive understanding of the metabolic role of this compound, a cross-validation approach, where a subset of samples is analyzed by both methods, would be the gold standard. This would not only provide confidence in the quantitative data but also offer complementary insights from both a structural (LC-MS/MS) and functional (enzymatic assay) perspective. Researchers are encouraged to carefully consider the advantages and limitations of each technique to select the most appropriate method for their specific research objectives.

Validating the target engagement of inhibitors on enzymes that process 3-Oxo-9-methyldecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Target Engagement of Enzyme Inhibitors

Focus: Enzymes Processing 3-Oxo-9-methyldecanoyl-CoA

Validating that a potential inhibitor binds to its intended enzyme target within a cellular context is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of modern techniques for confirming the target engagement of inhibitors for enzymes involved in fatty acid metabolism, particularly those that process intermediates such as this compound. The primary enzyme classes responsible for the metabolism of such substrates are Fatty Acid Synthase (FAS) and Acyl-CoA Dehydrogenases (ACADs).

This document details the principles, experimental protocols, and comparative performance of several key validation methods, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate strategy for their research goals.

Target Enzymes and Representative Inhibitors

The enzymes responsible for processing this compound are central to lipid metabolism. Inhibiting these enzymes has therapeutic potential, particularly in oncology and metabolic diseases.

  • Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of fatty acids. Its overexpression in many cancer types makes it a significant therapeutic target.[1]

  • Acyl-CoA Dehydrogenases (ACADs): A family of enzymes that catalyze the initial step in each cycle of fatty acid β-oxidation in the mitochondria.

Below is a table of representative inhibitors for these enzyme classes.

Target EnzymeInhibitorDescription
Fatty Acid Synthase (FAS) CeruleninA natural product that acts as a potent, irreversible inhibitor of FAS.[2][3]
C75A synthetic, slow-binding inhibitor of FAS with demonstrated antitumor activity.[4][5]
OrlistatAn irreversible inhibitor of pancreatic and gastric lipases that also inhibits FAS.[3]
GSK2194069A potent inhibitor of the β-ketoyl reductase (KR) domain of FAS.[3]
Acyl-CoA Dehydrogenase (ACAD) 2-MercaptoacetateConverted to 2-mercaptoacetyl-CoA, which competitively inhibits multiple ACADs.[6]
Hypoglycin (B18308) MetaboliteThe active metabolite, methylenecyclopropylacetyl-CoA, strongly inhibits butyryl-CoA dehydrogenase.[7]
Valproic AcidMay decrease the expression of long-chain acyl-CoA dehydrogenase (ACADL).[8]

Comparison of Target Engagement Validation Methods

Several robust methods exist to confirm that a compound engages its target in a cellular environment. These techniques can be broadly categorized as those that measure direct binding and those that infer binding from downstream effects. This guide focuses on direct biophysical methods that provide definitive evidence of a physical interaction between the inhibitor and the enzyme.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[9] The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9][10][11] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation cells 1. Intact cells treated with inhibitor or vehicle heat 2. Aliquots heated to a range of temperatures cells->heat lysis 3. Cell lysis (e.g., freeze-thaw) heat->lysis centrifuge 4. Centrifugation to separate soluble vs. precipitated protein lysis->centrifuge analysis 5. Soluble protein quantified (e.g., Western Blot) centrifuge->analysis plot 6. Plot soluble protein vs. temperature to generate melting curves analysis->plot shift 7. A shift in melting temp (ΔTm) indicates target engagement plot->shift

A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[9]
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C) to allow for compound uptake.[9][12]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a set duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling.[13][14]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by repeated freeze-thaw cycles using liquid nitrogen.[13][14]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., FAS) in the soluble fraction using methods like Western Blotting, ELISA, or mass spectrometry.[9][14]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both inhibitor-treated and vehicle-treated samples. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift (ΔTm) in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.[14]

FeatureDescription
Principle Ligand-induced thermal stabilization of the target protein.[9][10]
Environment Intact cells, cell lysates, or tissue samples.[11][12]
Label-Free Yes, does not require modification of the compound or protein.
Output Data Melting Temperature (Tm) shift (ΔTm). Dose-response curves can yield EC50 values.
Advantages Confirms target engagement in a physiologically relevant context; applicable to a wide range of targets.[9]
Disadvantages Lower throughput for Western Blot-based detection; requires a specific antibody for the target protein.
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that identifies small molecule targets by leveraging the principle that inhibitor binding can protect a protein from proteolysis.[15][16][17] When a protein-inhibitor complex is formed, conformational changes can shield protease cleavage sites, making the protein more resistant to digestion.

DARTS_Workflow cluster_0 Lysate Treatment cluster_1 Protease Digestion & Analysis cluster_2 Data Interpretation lysate 1. Prepare cell lysate incubate 2. Incubate lysate with inhibitor or vehicle control lysate->incubate protease 3. Perform limited proteolysis (e.g., with pronase) incubate->protease stop_rxn 4. Stop digestion protease->stop_rxn analysis 5. Analyze protein levels (SDS-PAGE / Western Blot) stop_rxn->analysis compare 6. Compare protein bands between treated and vehicle samples analysis->compare protection 7. Increased band intensity in the treated sample indicates protection & binding compare->protection

Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
  • Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest in a non-denaturing lysis buffer.

  • Inhibitor Incubation: Divide the lysate into aliquots. Treat aliquots with the inhibitor at various concentrations and one with a vehicle control. Incubate for a sufficient period (e.g., 1-2 hours) to allow binding.[15]

  • Protease Digestion: Add a protease (e.g., pronase, trypsin) to each aliquot to begin digestion. The concentration of the protease and the digestion time must be optimized to achieve partial digestion in the control sample.[15][18]

  • Stop Digestion: Terminate the proteolytic reaction by adding a protease inhibitor cocktail or by boiling the samples in SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE. The target protein can be visualized either by general protein staining (e.g., Coomassie) or more specifically by Western blotting with a target-specific antibody.[18]

  • Data Interpretation: Compare the band intensity of the full-length target protein between the inhibitor-treated and vehicle-treated samples. A stronger band in the treated sample indicates that the inhibitor protected the protein from digestion, thus confirming target engagement.[15]

FeatureDescription
Principle Ligand binding confers resistance to proteolytic digestion.[15][17]
Environment Primarily cell or tissue lysates.[19]
Label-Free Yes, uses the native, unmodified small molecule.[16][17]
Output Data Qualitative or semi-quantitative assessment of protein protection from digestion.
Advantages Simple, does not require specialized equipment beyond standard lab apparatus; can be used for target discovery.[17][19]
Disadvantages Requires careful optimization of protease concentration and digestion time; may not work if binding does not protect a cleavage site.
Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative biophysical technique that directly measures the heat released or absorbed during a binding event.[20] It is considered the gold standard for characterizing thermodynamic binding parameters. In the context of target engagement, it can be used with purified proteins or adapted to measure enzyme kinetics.

ITC_Workflow cluster_0 Experiment Setup cluster_1 Titration & Measurement cluster_2 Data Analysis cell 1. Place purified enzyme (e.g., FAS) in the sample cell syringe 2. Load substrate and inhibitor into the injection syringe inject 3. Titrate substrate/inhibitor mix into the enzyme syringe->inject measure 4. Calorimeter measures the heat rate (dQ/dt) of the enzymatic reaction inject->measure plot 5. Plot heat rate vs. time and substrate concentration measure->plot kinetics 6. Determine kinetic parameters (KM, kcat) and inhibition constants (Ki) plot->kinetics

Workflow for determining enzyme inhibition kinetics using Isothermal Titration Calorimetry.
  • Sample Preparation: Prepare solutions of purified target enzyme, substrate, and inhibitor in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Instrument Setup: Place the purified enzyme solution into the sample cell of the calorimeter. Load the injection syringe with a solution of the substrate (and inhibitor, for inhibition studies).[21] Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of injections of the substrate/inhibitor solution into the enzyme solution. The instrument measures the heat flow (thermal power) required to maintain a constant temperature between the sample and reference cells.[22]

  • Data Acquisition: The output is a plot of thermal power versus time. Each injection produces a peak, and the rate of the reaction is proportional to the deviation from the baseline.[22]

  • Data Analysis: Integrate the peaks to determine the total heat change. By analyzing the reaction rates at different substrate and inhibitor concentrations, one can fit the data to Michaelis-Menten and inhibition models to determine key parameters like KM, kcat, and the inhibition constant (Ki).[21][23]

FeatureDescription
Principle Measures the heat change associated with binding or an enzyme-catalyzed reaction.[20]
Environment In vitro, requires purified protein and small molecules.
Label-Free Yes, it is a direct, label-free measurement in solution.[24]
Output Data Thermodynamic parameters (Kd, ΔH, ΔS) for direct binding; Kinetic parameters (KM, kcat, Ki) for enzyme activity.
Advantages Provides a complete thermodynamic and kinetic profile of the interaction; considered the gold standard for measuring binding affinity.[23]
Disadvantages Requires large amounts of pure, stable protein; lower throughput; cannot be used in a cellular context.
Kinobeads / Chemical Proteomics

Chemical proteomics approaches, such as the Kinobeads technology, are powerful for assessing inhibitor selectivity and identifying targets in a competitive format.[25] While originally developed for kinases, the principle can be adapted for other enzyme families. The method uses beads coated with broad-spectrum, immobilized inhibitors to capture a large portion of a specific enzyme family from a cell lysate. A free inhibitor in solution will compete for binding to its targets, preventing them from being captured by the beads.

Kinobeads_Workflow cluster_0 Competitive Binding cluster_1 Enrichment & Elution cluster_2 Quantification & Analysis lysate 1. Incubate cell lysate with free inhibitor at various concentrations beads 2. Add affinity beads (e.g., Kinobeads) to pull down unbound enzymes lysate->beads wash 3. Wash beads to remove non-specific binders beads->wash elute 4. Elute captured proteins from the beads wash->elute ms 5. Digest eluted proteins and analyze by LC-MS/MS elute->ms curves 6. Quantify protein levels to generate dose-response curves and determine IC50 ms->curves

Competitive chemical proteomics workflow for inhibitor target profiling.
  • Lysate Preparation: Prepare native protein lysates from cells or tissues.

  • Competitive Incubation: Treat lysate aliquots with increasing concentrations of the test inhibitor or a vehicle control.

  • Affinity Enrichment: Add affinity beads (e.g., beads derivatized with a broad-spectrum FAS/ACAD inhibitor) to the lysates and incubate to allow for the capture of enzymes not bound by the free test inhibitor.[25]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: For each identified protein, quantify its abundance across the different inhibitor concentrations. A dose-dependent decrease in the amount of a protein captured by the beads indicates that the free inhibitor is engaging that target. Plotting the abundance versus inhibitor concentration allows for the determination of an IC50 value for target engagement.[25]

FeatureDescription
Principle Competitive binding between a free inhibitor and an immobilized probe for target enzymes in a lysate.[25][26]
Environment Cell or tissue lysates.[27]
Label-Free Yes, for the test compound. The probe is immobilized.
Output Data Target engagement IC50 values; provides a proteome-wide selectivity profile.
Advantages Excellent for assessing inhibitor selectivity across an entire enzyme family; can identify off-targets.[26]
Disadvantages Technically complex; requires specialized affinity probes and mass spectrometry expertise; competition is performed in lysate, not intact cells.

Summary and Recommendations

Choosing the right method for target engagement validation depends on the specific research question, the available resources, and the stage of the drug discovery process.

MethodEnvironmentThroughputKey OutputPrimary Use Case
CETSA® Intact Cells / TissuesLow to MediumΔTm, Cellular EC50Confirming target binding in a physiological setting.[9][10]
DARTS LysatesMediumProtein ProtectionInitial validation of hits and target identification without specialized equipment.[17][19]
ITC In Vitro (Purified)LowKd, Ki, ThermodynamicsGold-standard, in-depth characterization of the inhibitor-enzyme interaction.[20][23]
Kinobeads LysatesLow (High-Content)IC50, Selectivity ProfileAssessing inhibitor selectivity and identifying off-targets across the proteome.[25][26]

For researchers working with inhibitors of FAS, ACADs, or other enzymes processing substrates like this compound, a multi-faceted approach is recommended. CETSA® is an excellent choice for confirming that an inhibitor reaches and binds its target in intact cells. For a deeper, quantitative understanding of the binding affinity and kinetics, ITC with the purified enzyme is unparalleled. If assessing the selectivity of an inhibitor against other cellular proteins is the primary goal, a Kinobeads or chemical proteomics approach is the most powerful tool. DARTS serves as a valuable, accessible method for initial hit validation. By combining these approaches, researchers can build a comprehensive and robust data package to validate target engagement and guide further drug development efforts.

References

Confirming the Stereochemistry of Enzymatically Synthesized 3-Oxo-9-methyldecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring its biological activity and safety. This guide provides a comparative overview of analytical techniques to confirm the stereochemistry of enzymatically synthesized 3-Oxo-9-methyldecanoyl-CoA, a molecule with a chiral center at the C9 position due to methyl branching. We present experimental data-driven comparisons, detailed protocols for key experiments, and visualizations to aid in methodological selection and implementation.

Alternative Methods for Stereochemical Confirmation

The stereochemistry of this compound can be determined using several analytical techniques. The choice of method will depend on the required level of detail (relative vs. absolute configuration), sample availability, and the instrumentation at hand. The primary methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods involve the direct separation of enantiomers on a chiral stationary phase (CSP) or the separation of diastereomers formed by reacting the analyte with a chiral derivatizing agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly 1H and 2D NMR, can be used to determine the relative stereochemistry of methyl-branched acyl chains.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization: This technique combines the separation power of liquid chromatography with the sensitivity of mass spectrometry to analyze diastereomeric derivatives of the target molecule, allowing for stereochemical assignment.

The following table summarizes the key performance aspects of these methods.

Analytical Method Principle Advantages Limitations Typical Throughput
Chiral HPLC/GC Direct separation of enantiomers on a chiral stationary phase or separation of diastereomers.[1][2]Direct confirmation of enantiomeric excess. Well-established methodology.[1]Requires method development for specific compounds. May require derivatization.Medium
NMR Spectroscopy Analysis of the chemical shift differences of protons adjacent to chiral centers to determine relative configuration.[3][4]Provides detailed structural information. Non-destructive.May not be suitable for determining absolute configuration without standards. Requires higher sample concentrations.Low
LC-MS with Chiral Derivatization Chemical reaction with a chiral agent to form diastereomers, which are then separated by LC and detected by MS.[5][6][7]High sensitivity and selectivity. Suitable for complex matrices.Indirect method requiring a derivatization step. Derivatization may introduce artifacts.High

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for the chiral separation of a methyl-branched acyl-CoA.

a) Sample Preparation and Derivatization (if necessary):

  • Hydrolysis: The CoA thioester can be hydrolyzed to the corresponding carboxylic acid to simplify the analysis and improve chromatographic behavior. This can be achieved by alkaline hydrolysis (e.g., using 0.1 N KOH).

  • Derivatization: To enhance separation and detection, the resulting carboxylic acid can be derivatized with a chiral reagent such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) to form diastereomers.[6] The reaction is typically carried out in an organic solvent in the presence of a coupling agent.

b) Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often effective for the separation of chiral carboxylic acids and their derivatives.

  • Mobile Phase: A mixture of hexane/isopropanol or a similar non-polar/polar solvent system is commonly used. The exact ratio will need to be optimized for the specific compound.

  • Detection: UV detection is suitable if the derivatizing agent contains a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

c) Data Analysis:

  • The retention times of the two diastereomers are compared. The relative peak areas are used to determine the enantiomeric excess (e.e.) of the original sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol focuses on using 1H NMR to determine the relative stereochemistry of the 1,3-methyl branching pattern, which is analogous to the relationship between the 3-oxo group and the 9-methyl group in the folded conformation of the acyl chain.

a) Sample Preparation:

  • The this compound sample should be of high purity.

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O).

b) NMR Data Acquisition:

  • 1H NMR: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for assigning the proton and carbon signals of the acyl chain.[8][9]

c) Spectral Analysis:

  • Chemical Shift Difference (Δδ): The key to determining the relative stereochemistry lies in the analysis of the chemical shift difference between the two geminal protons of the CH2 group located between the chiral center (C9) and the next stereocenter or pseudo-stereocenter (the C3-keto group in a folded state).

  • A larger Δδ value for these methylene (B1212753) protons is indicative of a syn relationship between the methyl group and the reference group, while a smaller Δδ suggests an anti relationship.[3][4] This empirical rule can be applied to infer the relative stereochemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization

This protocol describes the use of a chiral derivatizing agent for the analysis of the stereochemistry by LC-MS.

a) Derivatization:

  • The keto group in this compound can be derivatized with a chiral hydrazine-containing reagent, such as a derivative of 2-hydrazinoquinoline (B107646) (HQ).[7] This reaction forms diastereomeric hydrazones.

  • The reaction is typically performed in an acidic solution to catalyze the formation of the hydrazone.

b) LC-MS Analysis:

  • Liquid Chromatography: A standard reversed-phase C18 column can be used to separate the diastereomeric derivatives. The mobile phase will typically be a gradient of water and acetonitrile (B52724) containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. The mass spectrometer can be operated in full scan mode to identify the derivatized products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and quantification.

c) Data Interpretation:

  • The two diastereomers will have different retention times on the LC column.

  • The peak areas of the corresponding mass signals are used to calculate the ratio of the two enantiomers in the original sample.

Visualizations

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Stereochemical Analysis cluster_results Results start Precursors enzyme Stereoselective Enzyme(s) start->enzyme product This compound (Racemic or Enantioenriched) enzyme->product chiral_hplc Chiral HPLC/GC product->chiral_hplc Direct Separation nmr NMR Spectroscopy product->nmr Structural Elucidation lcms LC-MS with Chiral Derivatization product->lcms Diastereomer Formation result_hplc Enantiomeric Ratio chiral_hplc->result_hplc result_nmr Relative Configuration nmr->result_nmr result_lcms Diastereomeric Ratio lcms->result_lcms

Logical_Relationship cluster_methods Analytical Approaches cluster_separation Separation Techniques cluster_spectroscopy Spectroscopic Technique cluster_data Data Interpretation cluster_conclusion Conclusion Separation Chromatographic Separation Direct Direct Enantiomer Separation (Chiral HPLC/GC) Separation->Direct Indirect Diastereomer Separation (Derivatization + LC/GC) Separation->Indirect Spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (Relative Stereochemistry) Spectroscopy->NMR Retention Retention Time Difference Direct->Retention Indirect->Retention Shift Chemical Shift Difference (Δδ) NMR->Shift Stereochem Stereochemistry Confirmed Retention->Stereochem Shift->Stereochem

References

A Comparative Lipidomics Guide: Unraveling the Impact of Altered 3-Oxo-9-methyldecanoyl-CoA Levels in a Model Bacterial System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid profiles of a wild-type bacterial strain and a hypothetical mutant strain exhibiting altered levels of 3-Oxo-9-methyldecanoyl-CoA. This intermediate is a key player in the fatty acid synthesis (FAS) pathway. Understanding the downstream effects of its altered metabolism is crucial for deciphering bacterial physiology and identifying novel targets for antimicrobial drug development.

Introduction

Lipids are fundamental components of bacterial cells, serving as structural elements of membranes, energy storage molecules, and signaling mediators. The composition of the lipidome is tightly regulated and reflects the physiological state of the organism. The fatty acid synthesis pathway is a critical metabolic route responsible for producing the acyl chains that form the backbone of most lipids. This compound is a specific intermediate in the biosynthesis of branched-chain fatty acids. A mutation affecting the enzymes responsible for its synthesis or elongation can lead to significant shifts in the cellular lipid landscape.

This guide explores the hypothetical consequences of such a mutation, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of the intricate connections between fatty acid metabolism and the overall lipidomic profile of bacteria.

Comparative Lipid Profiles: Wild-Type vs. Mutant Strain

To illustrate the potential impact of altered this compound metabolism, we present a hypothetical dataset comparing the major lipid classes and fatty acid composition of a wild-type strain and a mutant strain (ΔfabH-like) with a presumed deficiency in the enzyme responsible for the initial condensation step leading to branched-chain fatty acids.

Table 1: Comparison of Major Lipid Classes

Lipid ClassWild-Type (Relative Abundance %)Mutant (ΔfabH-like) (Relative Abundance %)Fold Change (Mutant/Wild-Type)
Phosphatidylethanolamine (B1630911) (PE)45.2 ± 2.155.8 ± 3.51.23
Phosphatidylglycerol (PG)30.5 ± 1.825.1 ± 2.00.82
Cardiolipin (B10847521) (CL)15.3 ± 1.510.2 ± 1.10.67
Lysyl-Phosphatidylglycerol (L-PG)5.1 ± 0.74.9 ± 0.60.96
Diacylglycerol (DAG)2.8 ± 0.43.1 ± 0.51.11
Other1.1 ± 0.20.9 ± 0.20.82

Table 2: Comparison of Fatty Acid Composition

Fatty AcidWild-Type (Relative Abundance %)Mutant (ΔfabH-like) (Relative Abundance %)Fold Change (Mutant/Wild-Type)
15:0iso (anteiso-pentadecanoic acid)25.8 ± 1.95.2 ± 0.80.20
17:0iso (anteiso-heptadecanoic acid)18.2 ± 1.53.1 ± 0.50.17
16:0 (Palmitic acid)20.5 ± 2.240.1 ± 3.11.96
18:1 (Oleic acid)15.1 ± 1.325.5 ± 2.51.69
14:0 (Myristic acid)8.3 ± 0.915.8 ± 1.71.90
Other12.1 ± 1.210.3 ± 1.40.85

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

The following protocols outline the key methodologies for a comparative lipidomics study.

Bacterial Culture and Sample Preparation
  • Culture Conditions: Grow wild-type and mutant bacterial strains in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellets twice with an ice-cold phosphate-buffered saline (PBS) to remove any residual medium components.

  • Quenching and Storage: Flash-freeze the cell pellets in liquid nitrogen to quench metabolic activity and store them at -80°C until lipid extraction.

Lipid Extraction (Bligh-Dyer Method)
  • Resuspend Cells: Resuspend the frozen cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Extraction: Vigorously vortex the mixture for 15 minutes at 4°C.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v) and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect Lipid Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Storage: Store the dried lipid extracts at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the different lipid classes.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipid species.

    • Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.

    • Data Acquisition: Acquire data in both full scan mode and data-dependent MS/MS mode for lipid identification.

  • Data Analysis:

    • Lipid Identification: Identify lipids based on their accurate mass, retention time, and fragmentation patterns using lipidomics software (e.g., LipidSearch, MS-DIAL).

    • Quantification: Quantify the relative abundance of each lipid species by integrating the peak areas from the extracted ion chromatograms.

Visualizations

Signaling Pathway: Branched-Chain Fatty Acid Synthesis

BCFAsynthesis Branched-chain alpha-keto acid Branched-chain alpha-keto acid This compound This compound Branched-chain alpha-keto acid->this compound FabH-like enzyme Malonyl-CoA Malonyl-CoA Malonyl-CoA->this compound Elongation Cycles Elongation Cycles This compound->Elongation Cycles Branched-chain Fatty Acids Branched-chain Fatty Acids Elongation Cycles->Branched-chain Fatty Acids Membrane Lipids Membrane Lipids Branched-chain Fatty Acids->Membrane Lipids

Caption: Biosynthesis of branched-chain fatty acids.

Experimental Workflow: Comparative Lipidomics

LipidomicsWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_comparison Comparison WT_Culture Wild-Type Culture Harvesting Cell Harvesting & Washing WT_Culture->Harvesting Mutant_Culture Mutant Culture Mutant_Culture->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction LCMS LC-MS Analysis Lipid_Extraction->LCMS Data_Processing Data Processing & Identification LCMS->Data_Processing Quantification Quantitative Comparison Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Workflow for comparative lipidomics analysis.

Discussion and Interpretation

The hypothetical data presented in Tables 1 and 2 suggest that a mutation affecting the production of this compound leads to a significant remodeling of the bacterial lipidome. The drastic reduction in branched-chain fatty acids (iso-15:0 and iso-17:0) in the mutant is a direct consequence of the disrupted biosynthetic pathway. To compensate for this, the cell appears to upregulate the synthesis of straight-chain fatty acids, as evidenced by the increased abundance of palmitic acid (16:0), oleic acid (18:1), and myristic acid (14:0).

This shift in fatty acid composition directly impacts the composition of major phospholipid classes. The increase in phosphatidylethanolamine (PE) and the decrease in phosphatidylglycerol (PG) and cardiolipin (CL) in the mutant could be adaptive responses to maintain membrane fluidity and integrity in the absence of branched-chain fatty acids. Changes in membrane lipid composition can have profound effects on various cellular processes, including membrane protein function, stress resistance, and pathogenesis.

Conclusion

This comparative guide highlights the power of lipidomics in elucidating the functional consequences of genetic mutations in key metabolic pathways. The hypothetical case of a mutant with altered this compound levels demonstrates how a single enzymatic deficiency can trigger a cascade of changes in the lipidome. For researchers and drug development professionals, understanding these intricate lipid metabolic networks is paramount for identifying novel therapeutic targets and developing next-generation antimicrobial strategies. The provided protocols and visualizations serve as a foundational resource for designing and interpreting similar comparative lipidomics studies.

Safety Operating Guide

Safe Disposal of 3-Oxo-9-methyldecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Oxo-9-methyldecanoyl-CoA, a long-chain fatty acyl-CoA analog. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling biochemical reagents.

Immediate Safety and Hazard Assessment

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table summarizes the general safety information based on standard laboratory chemical handling procedures.

ParameterGuidelineSource/Rationale
Toxicity Assume to be toxic upon ingestion, inhalation, or skin contact.General precaution for novel biochemicals.
Flammability Likely combustible, similar to other organic molecules. Keep away from open flames and high heat.General property of organic compounds.
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.General reactivity for esters and thioesters.
pH Solutions may be acidic due to potential hydrolysis.Thioester hydrolysis can release a free fatty acid.

Detailed Disposal Protocol

The disposal of this compound must be handled through your institution's official chemical waste management program. Do not dispose of this chemical down the sink or in the regular trash. [1][2][3][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Classify waste containing this compound as "non-halogenated organic chemical waste."

    • Segregate this waste from other waste streams, such as halogenated solvents, strong acids/bases, and heavy metals.[5]

    • Do not mix solid waste (e.g., contaminated gloves, weigh boats) with liquid waste unless they are part of the same experimental residue.[5]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[6][7] Polyethylene or glass containers are generally suitable.

    • Clearly label the waste container with the words "Hazardous Waste."[6][7]

    • On the hazardous waste tag provided by your institution, list all constituents of the waste, including "this compound" and any solvents or other chemicals present, with their approximate concentrations or volumes.[6] Do not use abbreviations or chemical formulas.[3]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][6]

    • Ensure the SAA is a secondary containment tray to prevent the spread of any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Arranging for Disposal:

    • Once the waste container is full or you are finished with the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Decontamination of Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing and air-drying in a fume hood, the original container can often be disposed of as regular lab glass or plastic, provided the label has been defaced.[2] Consult your EHS for confirmation.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) is_sink_disposal_ok Sink or Trash Disposal? start->is_sink_disposal_ok no_sink_disposal NO! Prohibited by regulations. is_sink_disposal_ok->no_sink_disposal Decision classify_waste Classify as Chemical Waste (Non-Halogenated Organic) is_sink_disposal_ok->classify_waste Correct Path no_sink_disposal->classify_waste select_container Select Appropriate Container (Leak-proof, Compatible) classify_waste->select_container label_container Label Container Correctly ('Hazardous Waste' + Contents) select_container->label_container store_in_saa Store in Satellite Accumulation Area (Secondary Containment) label_container->store_in_saa request_pickup Contact EHS for Pickup store_in_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Oxo-9-methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 3-Oxo-9-methyldecanoyl-CoA, fostering a secure and productive research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.[1]

Protection Type Recommended Equipment Purpose Relevant Information
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.Nitrile gloves are a common choice for protection against a variety of chemicals.[1][2] For prolonged or high-exposure tasks, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and aerosols.Safety glasses should always be worn in a laboratory setting.[1][2] A face shield provides an additional layer of protection.
Body Protection Laboratory coatTo protect skin and clothing from contamination.A standard lab coat is sufficient for low-volume handling.[1][3] For larger quantities or splash risks, a chemically resistant apron or gown is recommended.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.To prevent inhalation of aerosols or dust.If there is a risk of aerosol generation or if working with powders outside of a fume hood, a respirator may be necessary.[2] Consult with your safety officer.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is essential for safety and experimental integrity.

Operational_Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Log and store immediately Preparation Solution Preparation Storage->Preparation Retrieve for use Handling Experimental Handling Preparation->Handling Use in experiment Transport Transport to Experiment Preparation->Transport Move to work area Transport->Handling

Caption: Operational workflow for handling this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

  • Verify that the received compound matches the order specifications.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dark, and dry place.

  • Many acyl-CoA compounds are stored at -20°C or below to maintain stability.[4]

  • The storage location should be clearly labeled with the compound's identity and any known hazards.

3. Solution Preparation:

  • All solution preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use calibrated equipment to accurately measure and dispense the compound.

  • Be mindful of the solvent used for dissolution, as it may introduce its own set of hazards.

4. Experimental Handling:

  • Always wear the recommended PPE when handling the compound or its solutions.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.[5]

  • Work in a manner that minimizes the generation of aerosols.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Disposal_Plan cluster_waste Waste Generation Contaminated_PPE Contaminated PPE (Gloves, etc.) Waste_Segregation Waste Segregation Contaminated_PPE->Waste_Segregation Unused_Compound Unused/Expired Compound Unused_Compound->Waste_Segregation Contaminated_Labware Contaminated Labware (Pipette tips, tubes) Contaminated_Labware->Waste_Segregation Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Waste_Segregation Waste_Container Labeled Hazardous Waste Container Waste_Segregation->Waste_Container Waste_Disposal Institutional Waste Disposal Waste_Container->Waste_Disposal

Caption: Logical flow for the disposal of this compound waste.

1. Waste Segregation:

  • All materials that come into contact with this compound should be considered chemical waste.

  • This includes contaminated gloves, pipette tips, tubes, and any unused compound.

2. Waste Collection:

  • Solid waste (contaminated PPE, labware) should be collected in a designated, labeled hazardous waste bag or container.

  • Liquid waste (solutions containing the compound) should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.

3. Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Follow your institution's specific guidelines for hazardous chemical waste disposal. Never pour chemical waste down the drain.

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound may be the subject of your research, acyl-CoAs, in general, are key intermediates in fatty acid metabolism and can be involved in various cellular signaling pathways.

Signaling_Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 3_Oxo_9_methyldecanoyl_CoA This compound Acyl_CoA_Synthetase->3_Oxo_9_methyldecanoyl_CoA Beta_Oxidation β-Oxidation 3_Oxo_9_methyldecanoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis 3_Oxo_9_methyldecanoyl_CoA->Lipid_Synthesis Energy_Production Energy Production Beta_Oxidation->Energy_Production Membrane_Component Membrane Component Lipid_Synthesis->Membrane_Component Signaling_Molecule Signaling Molecule Lipid_Synthesis->Signaling_Molecule

Caption: Hypothetical metabolic fate of this compound.

By adhering to these safety and handling protocols, you can minimize risks and ensure the integrity of your research while working with this compound. Our commitment is to provide you with the information you need to succeed safely and efficiently.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.